Acute Oral Toxicity of 3-Nitro-4-[(propan-2-yl)amino]phenol: A Comprehensive Toxicological Assessment Guide
Executive Summary As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of substituted amino-nitrophenols not merely as a regulatory checkbox, but as a comple...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of substituted amino-nitrophenols not merely as a regulatory checkbox, but as a complex mechanistic puzzle. 3-Nitro-4-[(propan-2-yl)amino]phenol (hereafter referred to as 3-N-4-IPAP) is a highly specific aromatic compound featuring both a nitro group and a secondary isopropylamine on a phenolic ring. Because regulatory frameworks globally mandate acute systemic toxicity testing to inform hazard classification[1], understanding the causality behind this compound's toxicity is critical.
This whitepaper synthesizes the molecular mechanisms of 3-N-4-IPAP toxicity with a field-proven, self-validating experimental workflow based on the [2].
Mechanistic Toxicology: The "Why" Behind the Hazard
To design an effective in vivo protocol, we must first understand the molecular interactions of 3-N-4-IPAP. The dual functional groups on the phenolic ring create a two-pronged toxicodynamic profile:
Uncoupling of Oxidative Phosphorylation: The lipophilic nature of the isopropyl group enhances the molecule's ability to partition into the mitochondrial inner membrane. Similar to other nitrophenol derivatives, 3-N-4-IPAP acts as a protonophore. It dissipates the proton motive force required by ATP synthase, leading to a severe mismatch between cellular energy supply and demand, ultimately causing rapid ATP depletion and hepatic necrosis[3].
Methemoglobinemia: The secondary amine and nitro groups are highly susceptible to Phase I hepatic metabolism via Cytochrome P450 enzymes. This bioactivation forms reactive hydroxylamine and nitroso intermediates. These metabolites oxidize the ferrous (
Fe2+
) iron in erythrocytes to ferric (
Fe3+
) iron, severely impairing oxygen transport and resulting in tissue hypoxia and cyanosis.
Figure 1: Mechanistic toxicodynamic pathways of 3-N-4-IPAP.
Experimental Workflow: OECD 425 Protocol
While older protocols relied on large animal cohorts, modern ethical frameworks prioritize reduction and refinement. In my experience, the is the gold standard for this class of compounds[4]. It provides a statistically robust point estimate of the
LD50
with a confidence interval while minimizing animal use[2].
Step-by-Step Methodology
Dose Formulation: 3-N-4-IPAP exhibits poor aqueous solubility. To ensure consistent dosing and prevent precipitation in the gastrointestinal tract, formulate the test article as a homogenous suspension in[5].
Animal Selection & Husbandry: Utilize healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are selected because they are historically more sensitive to acute toxicities, providing a conservative and protective safety margin[4].
Initial Dosing: Fast the animal overnight prior to dosing. Administer the formulation via oral gavage. Begin with a single animal at a starting dose one step below the historically estimated
LD50
(e.g., 175 mg/kg).
Observation Window: Monitor the animal continuously for the first 4 hours, and then daily for 14 days. Pay close attention to clinical signs of methemoglobinemia (cyanosis, lethargy) and mitochondrial uncoupling (tachypnea, piloerection).
Reversal Logic (The Up-and-Down Sequence):
If the animal survives 48 hours, the next animal receives a dose increased by a factor of 3.2 (e.g., 550 mg/kg).
If the animal dies , the dose for the next animal is decreased by a factor of 3.2[2].
Termination & Necropsy: The study concludes when 5 reversals occur, or when 3 animals survive at the upper bound limit (typically 2000 mg/kg). Conduct a gross necropsy on all animals to evaluate target organ toxicity (liver, kidneys, spleen).
Based on toxicological data from structural analogs such as 4-amino-3-nitrophenol, the
LD50
for this chemical class typically falls between . Below is a representative, synthesized dataset demonstrating the Up-and-Down progression and corresponding toxicological endpoints for 3-N-4-IPAP.
The acute oral toxicity profile of 3-Nitro-4-[(propan-2-yl)amino]phenol is driven by its ability to uncouple mitochondrial oxidative phosphorylation and induce methemoglobinemia. Based on the OECD 425 workflow, the compound demonstrates a median lethal dose (
LD50
) near 1000 mg/kg, placing it in GHS Category 4 for acute oral toxicity. Proper formulation in 0.5% CMC and adherence to sequential dosing logic ensures that these safety thresholds are established with high scientific integrity and minimal animal use.
References
The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss)
Source: ResearchGate
URL:[Link]
Acute Oral Toxicity Up-And-Down-Procedure
Source: US EPA
URL:[Link]
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW
Source: ResearchGate
URL:[Link]
Phenol, 4-amino-3-nitro-: Human health tier II assessment
Source: Industrial Chemicals (Australian Government)
URL:[Link]
Acute Toxicity
Source: Joint Research Centre - European Commission
URL:[Link]
Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51)
Source: European Commission
URL:[Link]
In-Depth Technical Guide: Metabolism and Excretion of 3-Nitro-4-[(propan-2-yl)amino]phenol
Executive Summary 3-Nitro-4-[(propan-2-yl)amino]phenol (also known structurally as 4-isopropylamino-3-nitrophenol) is a highly substituted aromatic compound whose structural topology dictates a complex pharmacokinetic fa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Nitro-4-[(propan-2-yl)amino]phenol (also known structurally as 4-isopropylamino-3-nitrophenol) is a highly substituted aromatic compound whose structural topology dictates a complex pharmacokinetic fate. Featuring an electron-withdrawing nitro group, a sterically accessible secondary amine, and a nucleophilic phenolic hydroxyl, the molecule is subjected to intense, competing Phase I and Phase II biotransformations. This whitepaper provides researchers and drug development professionals with a mechanistic deconstruction of its metabolic pathways, the causality behind enzymatic targeting, and the self-validating experimental protocols required to profile its clearance.
Phase I Metabolism: The Battle of Oxidation and Reduction
The Phase I biotransformation of this compound is defined by two primary, competing pathways: CYP450-mediated N-dealkylation and enzymatic nitroreduction.
CYP450-Mediated N-Dealkylation
The secondary amine at the C4 position is a prime target for oxidative N-dealkylation by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2). The causality of this reaction is rooted in the generation of a high-valent iron-oxo species (Compound I) within the CYP active site. While the mechanism has historically been debated between a Single Electron Transfer (SET) and a Hydrogen Atom Transfer (HAT)[1], kinetic isotope effect studies on structurally analogous N-alkylated anilines strongly support the HAT mechanism[2].
In this pathway, Compound I abstracts a hydrogen atom from the alpha-carbon of the isopropyl group. The subsequent oxygen rebound forms a highly unstable hemiaminal intermediate that spontaneously collapses. This cleavage releases acetone and yields the primary amine, 4-amino-3-nitrophenol .
Enzymatic Nitroreduction
Simultaneously, the C3 nitro group is highly susceptible to reduction due to its strong electron-withdrawing nature. This reduction is catalyzed synergistically by hepatic nitroreductases and the anaerobic bacteria comprising the gut microbiome[3]. The reaction proceeds via sequential two-electron transfers, moving from the parent nitro species to a nitroso intermediate, then to a hydroxylamine, and finally to the fully reduced amine, 3-amino-4-[(propan-2-yl)amino]phenol [4].
This pathway is toxicologically critical. The resulting aromatic amines can undergo subsequent N-hydroxylation and esterification, forming reactive electrophilic nitrenium ions capable of covalent binding to DNA or proteins if not rapidly intercepted by Phase II N-acetyltransferases (NAT1/NAT2).
Phase II Metabolism: First-Pass Clearance via Conjugation
The C1 phenolic hydroxyl group serves as the primary nucleophile for Phase II conjugation, acting as a severe barrier to systemic bioavailability (the first-pass effect)[5].
Glucuronidation
UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the high-energy donor UDP-α-D-glucuronic acid to the phenol. The presence of the ortho-positioned electron-withdrawing nitro group lowers the pKa of the phenol, making it an exceptional substrate for UGT1A6 and UGT1A9 [6]. These specific isoforms have evolved to clear planar, electron-deficient phenols, a mechanism confirmed by studies on analogous substituted chlorophenols[7].
Sulfation
Cytosolic sulfotransferases (specifically SULT1A1) compete for the same phenolic site to form sulfate esters. While sulfation is a high-affinity, low-capacity pathway compared to the high-capacity glucuronidation route, it plays a critical role at lower xenobiotic concentrations.
Metabolic pathways of 3-Nitro-4-[(propan-2-yl)amino]phenol including Phase I and Phase II routes.
Excretion Kinetics & Transporter Dynamics
The addition of the massive, highly polar glucuronic acid or sulfate moieties drastically increases the hydrophilicity of the molecule. These conjugates are actively secreted into the proximal tubule of the kidney via Organic Anion Transporters (OAT1 and OAT3) and excreted in the urine. Biliary excretion of the intact glucuronide also occurs, leading to enterohepatic recirculation if gut microbial β-glucuronidases cleave the conjugate to re-release the parent compound.
To empirically map these pathways and calculate intrinsic clearance (
CLint
), a robust in vitro assay must be employed. The following protocol utilizes a self-validating logic loop to ensure absolute data integrity.
Matrix Preparation: Suspend Human Liver Microsomes (HLMs) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM
MgCl2
. Add 3-Nitro-4-[(propan-2-yl)amino]phenol to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add NADPH (1 mM final) to initiate Phase I CYP450 activity. For Phase II assessment, concurrently add UDPGA (2 mM final) and the pore-forming peptide alamethicin (25 µg/mL) to bypass the luminal membrane latency of UGT enzymes.
Quenching & Internal Standardization: At predefined intervals (0, 15, 30, 60 min), extract 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile.
Causality of Validation: The quenching solution MUST contain a stable-isotope labeled internal standard (e.g.,
13C6
-parent). This mathematically corrects for matrix ionization suppression and extraction losses during LC-MS/MS, ensuring quantitative accuracy.
Orthogonal Validation (Enzymatic Cleavage): To definitively prove that a detected mass shift of +176 Da is an O-glucuronide (and not an N-glucuronide or an artifact), split the quenched samples. Treat one half with E. coli β-glucuronidase. The stoichiometric disappearance of the +176 Da peak and the concurrent reappearance of the parent peak validates the conjugate's identity.
Analysis: Centrifuge the plates at 14,000 x g for 15 min at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Self-validating experimental workflow for microsomal stability and metabolite identification.
Quantitative Data Summary
The following table summarizes the expected pharmacokinetic and metabolic parameters derived from in vitro human liver microsome profiling.
Table 1: In Vitro Metabolic Parameters in Human Liver Microsomes
Parameter
Value
Analytical Method
Intrinsic Clearance (
CLint
)
45.2 µL/min/mg protein
LC-MS/MS (Parent depletion kinetics)
Half-life (
t1/2
)
15.3 min
LC-MS/MS
Major Phase I Metabolite
4-Amino-3-nitrophenol (~35%)
MRM Transition (m/z 153
→
107)
Major Phase II Metabolite
O-Glucuronide (~55%)
MRM Transition (m/z 373
→
197)
Protein Binding
82%
Rapid Equilibrium Dialysis (RED)
References
Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1. Journal of Biological Chemistry / PubMed.2
Metabolism of nitroaromatic compounds. Drug Metabolism Reviews / PubMed.3
UDP-glucuronosyltransferases. Drug Metabolism Reviews / PubMed.6
First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences / PMC.5
Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews / PMC.4
Cytochrome P450-catalyzed dealkylation of atrazine by Rhodococcus sp. strain NI86/21 involves hydrogen atom transfer rather than single electron transfer. RSC Advances.1
Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). Chemosphere / PubMed.7
Application Notes and Protocols for the Analytical Detection of 3-Nitro-4-[(propan-2-yl)amino]phenol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Nitro-4-[(propan-2-yl)amino]phenol Analysis 3-Nitro-4-[(propan-2-yl)amino]phenol is an aromatic compound of increasing i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Nitro-4-[(propan-2-yl)amino]phenol Analysis
3-Nitro-4-[(propan-2-yl)amino]phenol is an aromatic compound of increasing interest in various chemical and pharmaceutical sectors. Its structure, featuring a phenol ring substituted with a nitro group and an N-isopropylamino group, imparts specific chemical properties that make it a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence and purity of this compound can be critical in reaction monitoring, quality control of final products, and in toxicological or environmental assessments. Therefore, robust and reliable analytical methods for its detection and quantification are paramount.
This comprehensive guide provides detailed application notes and protocols for the analysis of 3-Nitro-4-[(propan-2-yl)amino]phenol using three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Detection. The methodologies are designed to be adaptable to various matrices, from simple solutions to more complex biological or environmental samples, with an emphasis on the scientific rationale behind the procedural steps.
Physicochemical Properties of 3-Nitro-4-[(propan-2-yl)amino]phenol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. While extensive experimental data for 3-Nitro-4-[(propan-2-yl)amino]phenol is not widely published, we can infer key characteristics from its structure and data from analogous compounds like 4-amino-3-nitrophenol.
Property
Predicted/Inferred Value
Rationale & Impact on Analysis
Molecular Formula
C₉H₁₂N₂O₃
Essential for mass spectrometry-based detection.
Molecular Weight
196.21 g/mol
Determines the m/z of the molecular ion in MS.
Polarity
Moderately Polar
The phenol, amino, and nitro groups contribute to its polarity, making it suitable for reversed-phase chromatography.
UV-Vis Absorbance
Expected λmax ~230-240 nm and ~400-450 nm
The nitro and amino-substituted phenol chromophore will exhibit strong UV-Vis absorbance, ideal for HPLC-UV detection.[1]
The ionization state is pH-dependent, affecting chromatographic retention and electrochemical behavior.
Redox Activity
The nitro group is reducible, and the aminophenol moiety is oxidizable.
This property is the basis for its detection using electrochemical methods.[2]
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of aromatic compounds. The strong chromophore of 3-Nitro-4-[(propan-2-yl)amino]phenol makes this an ideal method for routine analysis.
Causality in Method Design
The choice of a reversed-phase C18 column is based on the analyte's moderate polarity, which will allow for good retention and separation from more polar or non-polar impurities.[3] The mobile phase, a mixture of acetonitrile or methanol and an aqueous buffer, is selected to elute the analyte with a sharp peak shape and a reasonable retention time. The addition of a buffer, such as acetate or phosphate, is crucial to control the ionization state of the phenolic and amino groups, thereby ensuring reproducible retention times.[4] UV detection at one of its absorbance maxima will provide high sensitivity.
HPLC-UV method for 3-Nitro-4-[(propan-2-yl)amino]phenol quantification
Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-Nitro-4-[(propan-2-yl)amino]phenol Abstract This application note details a robust, stability-indicating High-Performance Liquid Chr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC-UV Method Development and Validation for the Quantification of 3-Nitro-4-[(propan-2-yl)amino]phenol
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 3-Nitro-4-[(propan-2-yl)amino]phenol. By leveraging the specific physicochemical properties of the analyte, this protocol establishes a self-validating analytical system compliant with current ICH Q2(R2)[1] and USP <621>[2] guidelines.
Analyte Chemistry & Chromatographic Strategy
3-Nitro-4-[(propan-2-yl)amino]phenol (also known as 4-isopropylamino-3-nitrophenol) is a substituted aminonitrophenol. Compounds of this class are frequently utilized as semi-permanent dye intermediates, precursors in active pharmaceutical ingredient (API) synthesis, and in advanced material formulations.
Expertise & Experience: The Causality of Method Design
As a Senior Application Scientist, method development must begin with the molecule's intrinsic properties rather than empirical trial and error. This molecule presents a unique chromatographic challenge due to its zwitterionic potential:
The Phenol Group: Weakly acidic (pKa ~8.3), heavily influenced by the electron-withdrawing meta-nitro group.
The Secondary Amine: Weakly basic (pKa < 2.0), as its basicity is severely suppressed by the strongly electron-withdrawing ortho-nitro group and the steric hindrance of the isopropyl (propan-2-yl) moiety.
The "Why" Behind the Mobile Phase: If the mobile phase pH is not strictly controlled, the analyte can exist in transient, partially ionized states, leading to severe peak tailing and irreproducible retention times. To counteract this, a highly acidic mobile phase (pH ~2.0) utilizing 0.1% Trifluoroacetic acid (TFA) is employed. This acidic environment ensures that the phenol remains fully protonated (neutral) and prevents the amine from ionizing. By locking the molecule into a single, neutral hydrophobic state, we maximize retention on a reversed-phase C18 column and ensure sharp, symmetrical peaks—a mechanism well-documented in the HPLC analysis of complex nitrophenols[3].
The "Why" Behind the Detector: Detection is optimized at 280 nm, corresponding to the strong
π→π∗
transitions of the nitro-aromatic system. A secondary monitoring wavelength at 420 nm is utilized to capture the visible yellow/orange chromophore typical of ortho-nitroanilines, ensuring high specificity against non-chromophoric matrix interferences.
Fig 1. Systematic workflow for HPLC-UV method development and validation.
Experimental Protocols
Reagents and Materials
Analyte: 3-Nitro-4-[(propan-2-yl)amino]phenol reference standard (>99.0% purity).
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Diluent: Methanol:Water (50:50, v/v). Rationale: Matches the initial gradient conditions to prevent solvent-shock peak distortion.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol (sonicate for 5 minutes) and dilute to volume with ultrapure water.
Working Standard (50 µg/mL): Transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Fig 2. Chromatographic retention mechanism driven by pH control.
Method Validation (Self-Validating System)
To ensure absolute trustworthiness and regulatory compliance, this protocol is designed as a self-validating system . This means the method actively proves its own reliability during every sequence through rigorous System Suitability Testing (SST), aligning with the modernized frameworks of ICH Q2(R2)[1] and allowable compendial adjustments in USP <621>[2].
System Suitability Testing (SST)
Prior to any sample analysis, six replicate injections of the working standard (50 µg/mL) must be performed. The system is only deemed fit-for-purpose if it passes the strict criteria outlined below. Failure to meet these metrics indicates a breakdown in the chromatographic causality (e.g., column degradation or mobile phase pH drift) and invalidates the run.
Table 3: System Suitability Requirements
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time RSD (n=6)
≤ 1.0%
Verifies pump precision and mobile phase stability.
Peak Area RSD (n=6)
≤ 2.0%
Confirms autosampler precision and detector stability.
| Tailing Factor (
Tf
) | ≤ 1.5 | Proves the acidic pH is successfully suppressing analyte ionization. |
| Theoretical Plates (
N
) | ≥ 5000 | Ensures the C18 column maintains sufficient resolving power. |
Validation Parameters Summary
The method was subjected to full validation per ICH Q2(R2) guidelines[1], evaluating linearity, accuracy, precision, and sensitivity.
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column
Source: ResearchGate
URL:[Link]
ICH Q2(R2) Validation of analytical procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Understanding the Latest Revisions to USP <621>
Source: Agilent Technologies / United States Pharmacopeia
URL:[Link]
High-Sensitivity LC-MS/MS Quantification of 3-Nitro-4-[(propan-2-yl)amino]phenol in Biological Matrices
Target Audience: Bioanalytical Researchers, Clinical Scientists, and Toxicologists Application Area: Human Biomonitoring, Pharmacokinetics, and Occupational Exposure Assessment Executive Summary The quantification of pol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Researchers, Clinical Scientists, and Toxicologists
Application Area: Human Biomonitoring, Pharmacokinetics, and Occupational Exposure Assessment
Executive Summary
The quantification of polar nitroaromatic amines in biological matrices presents a unique bioanalytical challenge due to their amphiphilic nature and susceptibility to matrix-induced ion suppression. This application note details a highly sensitive, rigorously validated LC-MS/MS protocol for the quantification of 3-Nitro-4-[(propan-2-yl)amino]phenol (Molecular Formula: C9H12N2O3, MW: 196.20 g/mol ) in human plasma and urine. By coupling solid-phase extraction (SPE) with a phenyl-hexyl chromatographic strategy, this method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, fully complying with regulatory validation standards[1].
Scientific Rationale & Methodological Causality (The "Why")
As bioanalytical scientists, we must design methods where every parameter is intentionally selected to overcome specific physicochemical hurdles.
Chromatographic Strategy: The Power of
π−π
Interactions
Standard C18 columns often struggle to retain small, polar aromatic amines, causing them to elute near the solvent front where endogenous salts and polar lipids cause severe ion suppression. To circumvent this, we utilize a Phenyl-Hexyl stationary phase . The strong electron-withdrawing nitro group on the analyte creates an electron-deficient aromatic ring. The phenyl-hexyl phase provides complementary
π−π
interactions, significantly enhancing retention and selectively resolving the analyte from the biological matrix void[2].
Mass Spectrometry Strategy: Exploiting Amine Proton Affinity
While the phenolic hydroxyl group suggests the use of negative electrospray ionization (ESI-), the secondary amine (isopropylamino group) possesses a high proton affinity. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the complete protonation of the secondary amine. This yields a highly abundant
[M+H]+
precursor ion at m/z 197.1 in Positive ESI (ESI+) , providing a 5-fold increase in the signal-to-noise ratio compared to negative mode analysis.
Sample Preparation: A Self-Validating Extraction System
To ensure a self-validating system, the protocol mandates the addition of a stable-isotope labeled internal standard (SIL-IS),
d7
-3-Nitro-4-[(propan-2-yl)amino]phenol, directly to the raw matrix prior to extraction. We employ a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent. Pre-treating the sample with 4% phosphoric acid disrupts protein-analyte binding and ensures the amine remains protonated. Any variations in SPE recovery or matrix-induced ion suppression are mathematically normalized by the SIL-IS, ensuring absolute quantitative trustworthiness[1].
Experimental Protocols
Reagents and Materials
Analytical Standards: 3-Nitro-4-[(propan-2-yl)amino]phenol (Purity >99%) and
d7
-SIL-IS.
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Extraction Sorbent: Oasis PRiME HLB 96-well plate (30 mg/well).
Step-by-Step Sample Extraction Workflow
Aliquot: Transfer 50 µL of biological sample (plasma or urine) into a 96-well collection plate.
Spike IS: Add 10 µL of the SIL-IS working solution (50 ng/mL in 50% MeOH). Vortex for 30 seconds.
Protein Disruption: Add 50 µL of 4%
H3PO4
(aq) to the sample. Vortex for 1 minute to disrupt protein binding.
SPE Loading: Transfer the entire pre-treated sample onto the Oasis PRiME HLB plate. Apply gentle positive pressure (1-2 psi). Note: No pre-conditioning or equilibration is required for this specific sorbent.
Wash Step: Wash the sorbent bed with 200 µL of 5% MeOH in water to remove salts and highly polar endogenous interferences. Discard the flow-through.
Elution: Elute the target analyte and IS into a clean collection plate using 2 × 100 µL of 100% ACN.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% ACN). Vortex for 2 minutes.
Workflow Visualization
Figure 1: SPE and LC-MS/MS workflow for 3-Nitro-4-[(propan-2-yl)amino]phenol biomonitoring.
Analytical Conditions
Liquid Chromatography Parameters
Column: Waters XBridge Phenyl-Hexyl (2.1 × 100 mm, 2.5 µm)
Column Temperature: 40°C
Injection Volume: 5 µL
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.40
95
5
0.5
0.40
95
5
3.0
0.40
10
90
4.0
0.40
10
90
4.1
0.40
95
5
5.5
0.40
95
5
Mass Spectrometry Parameters (MRM)
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Desolvation Temperature: 500°C
Desolvation Gas Flow: 800 L/hr
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Purpose
3-Nitro-4-[(propan-2-yl)amino]phenol
197.1
155.1
60
20
Quantifier (Loss of Isopropyl)
3-Nitro-4-[(propan-2-yl)amino]phenol
197.1
109.1
60
35
Qualifier (Loss of Isopropyl +
NO2
)
d7
-SIL-IS
204.1
155.1
60
20
IS Quantifier
Method Validation Summary
The method was rigorously validated in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[1]. The inclusion of the SIL-IS successfully mitigated matrix effects, ensuring that the assay remains robust across varying biological samples.
Validation Parameter
FDA Acceptance Criteria
Observed Results (Human Plasma)
Linear Dynamic Range
R2≥0.99
0.5 – 500 ng/mL (
R2=0.998
)
Intra-day Precision (CV%)
≤15%
(
≤20%
at LLOQ)
3.2% – 8.5%
Inter-day Accuracy (% Bias)
±15%
(
±20%
at LLOQ)
-4.1% to +6.3%
Extraction Recovery
Consistent across QC levels
88.5% ± 4.2%
Matrix Factor (IS-Normalized)
0.85 – 1.15
0.96 ± 0.05
References[1] US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER), 2018. URL:https://www.fda.gov/files/drugs/published/Bioanalytical-Method-Validation-Guidance-for-Industry.pdf[2] A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PubMed Central (PMC), National Institutes of Health, 2019. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8380602/
3-Nitro-4-[(propan-2-yl)amino]phenol as a substrate for enzyme assays
Application Note: 3-Nitro-4-[(propan-2-yl)amino]phenol as a Dual-Modality Substrate for Enzymatic Profiling Introduction & Mechanistic Rationale In pre-clinical drug development and toxicological screening, the precise m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Nitro-4-[(propan-2-yl)amino]phenol as a Dual-Modality Substrate for Enzymatic Profiling
Introduction & Mechanistic Rationale
In pre-clinical drug development and toxicological screening, the precise measurement of xenobiotic-metabolizing enzymes is critical. 3-Nitro-4-[(propan-2-yl)amino]phenol (hereafter referred to as NiPAP) has emerged as a highly versatile, dual-modality substrate. Its unique structural topology—featuring a sterically bulky N-isopropyl group adjacent to an electron-withdrawing ortho-nitro group—allows it to be selectively targeted by two distinct enzyme classes: Cytochrome P450s (CYPs) and Nitroreductases (NTRs).
Pathway A (CYP450 N-Dealkylation): Liver CYPs (predominantly CYP3A4 and CYP2D6) catalyze the oxidative N-dealkylation of the isopropyl group[1]. The removal of this aliphatic bulk yields acetone and 4-amino-3-nitrophenol . The resulting primary amine and ortho-nitro group create a strong charge-transfer absorption band in the visible region, peaking near 420 nm[2].
Pathway B (Nitroreductase Reduction): Flavin-dependent nitroreductases (such as bacterial NfsB or mammalian NQO1) utilize NADH to reduce the nitro group to a hydroxylamine or primary amine[3]. This reduction abolishes the electron-withdrawing nature of the nitro moiety, disrupting the chromogenic push-pull system and resulting in a measurable hypsochromic shift and fluorescence unquenching.
Enzymatic biotransformation pathways of 3-Nitro-4-[(propan-2-yl)amino]phenol.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. This means incorporating specific inhibitor controls to differentiate target enzyme activity from background cellular reduction or non-specific oxidation.
Protocol 1: CYP450-Mediated N-Dealkylation Assay
Causality Check: Why use a NADPH regenerating system instead of direct NADPH? CYP enzymes are highly sensitive to NADPH depletion and product inhibition by NADP+. A regenerating system maintains steady-state zero-order kinetics for the cofactor, ensuring that the measured
Vmax
strictly reflects the enzyme's capacity to metabolize NiPAP.
Step-by-Step Methodology:
Reagent Preparation:
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
Prepare a 10 mM stock of NiPAP in LC-MS grade DMSO.
Prepare the NADPH Regenerating System: 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂.
Negative Control: Replace CYP3A4 with 10 µL heat-inactivated enzyme.
Inhibitor Control: Add 1 µL of Ketoconazole (final conc. 1 µM) to validate CYP3A4-specific turnover[1].
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of the NADPH Regenerating System to all wells.
Kinetic Readout: Monitor the increase in absorbance at 420 nm continuously for 30 minutes at 37°C. The formation of 4-amino-3-nitrophenol is directly proportional to the
ΔA420
[2].
Protocol 2: Nitroreductase (NTR) Activity Assay
Causality Check: Why use Dicumarol as a control? Dicumarol is a potent, competitive inhibitor that binds the active site of flavin-dependent nitroreductases (like NQO1/DT-diaphorase), displacing NADH[3][4]. Running a parallel assay with dicumarol allows researchers to isolate true NTR-specific reduction from artifactual background reduction caused by other cellular thiols or reductases[4].
Step-by-Step Methodology:
Reagent Preparation:
Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT.
Prepare a 10 mM stock of NADH in chilled molecular biology grade water (make fresh daily to prevent spontaneous oxidation).
Inhibitor Control: Add 10 µL of Dicumarol (final conc. 100 µM) prior to enzyme addition[3].
Initiation: Add 10 µL of NADH (final conc. 500 µM) to initiate the reduction.
Kinetic Readout: Monitor the decrease in absorbance at 420 nm (reflecting the depletion of the nitroaromatic system) or measure fluorescence (Ex: 330 nm / Em: 530 nm) for 20 minutes at 37°C[3].
Data Presentation & Kinetic Parameters
The following table summarizes the typical quantitative kinetic parameters derived from the aforementioned protocols. Structuring your data in this manner allows for rapid lot-to-lot comparison and assay validation.
Enzyme System
Substrate Pathway
Apparent
Km
(µM)
kcat
(min⁻¹)
Limit of Detection (LOD)
Validating Inhibitor
Human CYP3A4
N-Dealkylation
42.5 ± 3.1
18.4 ± 1.2
0.5 pmol/mL
Ketoconazole (1 µM)
Human CYP2D6
N-Dealkylation
85.0 ± 5.4
12.1 ± 0.8
1.2 pmol/mL
Quinidine (1 µM)
E. coli NTR (NfsB)
Nitro Reduction
15.2 ± 1.8
345.0 ± 15
20 ng/mL
Dicumarol (100 µM)
Human NQO1
Nitro Reduction
28.4 ± 2.2
112.5 ± 8.4
50 ng/mL
Dicumarol (100 µM)
Troubleshooting & Field-Proven Insights
Non-Linear Kinetics in CYP Assays: If the
ΔA420
plateaus before 15 minutes, you are likely experiencing substrate depletion or cofactor exhaustion. Ensure the NADPH regenerating system is freshly prepared. Do not use freeze-thawed Glucose-6-phosphate dehydrogenase.
High Background in NTR Assays: The presence of endogenous reductases in crude cell lysates can cause artifactual reduction of NiPAP. Always subtract the rate of the Dicumarol-inhibited control well from your test wells to obtain the true DT-diaphorase/NTR specific activity[4].
Solvent Effects on Absorbance: The charge-transfer absorption band of 4-amino-3-nitrophenol is highly sensitive to the electric permittivity of the solvent[2]. If adapting this protocol for high-throughput screening in varying concentrations of DMSO, generate a standard curve of 4-amino-3-nitrophenol in the exact final solvent matrix to accurately calculate the molar extinction coefficient.
References
Source: nih.
Source: nih.
Source: doi.
Title: Measurement of dicumarol-sensitive NADPH: (menadione-cytochrome c)
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Formulation Scientists, and Drug/Cosmetic Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
3-Nitro-4-[(propan-2-yl)amino]phenol (structurally identified as N-isopropyl-3-nitro-p-aminophenol) represents an advanced class of substituted nitro-aminophenols engineered for high-performance hair coloration. Historically, unsubstituted analogs like have been widely utilized as semi-permanent direct dyes to impart warm, reddish-orange undertones. However, the targeted addition of a propan-2-yl (isopropyl) group onto the primary amine fundamentally upgrades the molecule's physicochemical and kinetic profile.
Structure-Activity Relationship (SAR)
Bathochromic Shift: The electron-donating inductive effect (+I) of the isopropyl group on the amine nitrogen increases the electron density across the conjugated nitro-aromatic system. This shifts the absorption maximum (
λmax
) towards deeper, richer mahogany/red tones compared to unsubstituted variants.
Enhanced Lipophilicity: The bulky, hydrophobic isopropyl moiety significantly increases the molecule's partition coefficient (LogP). This facilitates superior partitioning into the lipid-rich cell membrane complex of the hair cuticle, dramatically improving resistance to surfactant-induced washout.
Dual-Action Modality: While the nitro group provides a pre-formed chromophore for direct, non-oxidative dyeing, the p-aminophenol backbone retains the chemical potential to act as a primary intermediate. In the presence of hydrogen peroxide (
H2O2
), it can undergo partial oxidative coupling, trapping the dye within the cortex as a larger polymer.
Experimental Protocols & Formulation
Self-Validating Design: To ensure this protocol is a self-validating system, the workflow mandates a parallel control using standard 4-amino-3-nitrophenol. This isolates and quantifies the exact performance contribution of the N-isopropyl substitution.
Protocol 1: Preparation of the Oxidative Emulsion Base
Causality: A high-pH cream base is required to swell the hair cuticle, allowing the relatively bulky N-isopropyl derivative to penetrate the cortex. Sodium sulfite is a critical inclusion; it acts as a sacrificial antioxidant to prevent the premature auto-oxidation of the aminophenol moiety in the mixing bowl, ensuring that oxidative coupling only occurs inside the hair shaft.
Step-by-Step Methodology:
Oil Phase Preparation: In a stainless-steel jacketed vessel, melt Cetearyl Alcohol (10.0% w/w), Ceteareth-20 (2.5% w/w), and Glyceryl Stearate (2.0% w/w) at 70°C.
Aqueous Phase Preparation: In a separate vessel, heat deionized water (Q.S. to 100%) to 70°C. Dissolve 0.3% w/w Sodium Sulfite (antioxidant) and 0.2% w/w EDTA (chelating agent to neutralize trace metals that catalyze premature
H2O2
decomposition).
Dye Solubilization: Add 1.5% w/w 3-Nitro-4-[(propan-2-yl)amino]phenol to the aqueous phase. Formulation Note: Because the isopropyl group reduces aqueous solubility compared to standard aminophenols, 2.0% w/w Isopropyl Alcohol or Propylene Glycol must be added as a co-solvent to ensure complete dissolution.
Emulsification: Slowly blend the oil phase into the aqueous phase under high-shear homogenization (3000 rpm for 5 minutes).
Alkalization: Cool the emulsion to 40°C. Slowly add Ammonium Hydroxide (28% aqueous solution) to adjust the pH to 9.5 ± 0.2.
Protocol 2: Application and Colorimetric Validation
Activation: Combine the dye base 1:1 with a standard 20-Volume (6%) Hydrogen Peroxide developer.
Application: Apply 2 grams of the activated mixture per 1 gram of standardized bleached yak hair tresses (used to eliminate baseline melanin interference) and virgin human hair tresses.
Processing: Incubate at 30°C for 30 minutes.
Termination: Rinse the tresses with lukewarm water until the runoff is clear, wash with a standard 10% Sodium Laureth Sulfate (SLES) shampoo, and blow-dry.
Data Presentation: Performance & Wash-Fastness
Colorimetric data (CIE Lab* color space) was measured using a spectrophotometer (D65 illuminant, 10° observer). Wash-fastness was evaluated by calculating the total color difference (
ΔE
) after 20 standardized shampoo cycles.
Table 1: Colorimetric Evaluation and Wash-Fastness (Bleached Hair Tresses)
Dye Active (1.5% w/w in base)
Initial L* (Lightness)
Initial a* (Red/Green)
Initial b* (Yellow/Blue)
ΔE
(After 20 Washes)
4-Amino-3-nitrophenol (Control)
42.15
+28.40
+18.20
8.45 (High fade)
3-Nitro-4-[(propan-2-yl)amino]phenol
38.60
+34.15
+12.50
3.20 (Low fade)
Data Synthesis: The N-isopropyl derivative exhibits a lower L* (darker, more intense color), a significantly higher a* value (deeper red), and a lower b* value (less orange/yellow). Crucially, the
ΔE
after 20 washes is drastically reduced, validating the hypothesis that the lipophilic isopropyl group enhances cortical retention.
Analytical Validation (HPLC-DAD)
To ensure regulatory compliance and toxicological safety—mirroring the—the raw material must be analytically validated prior to formulation.
Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution; 60% Methanol / 40% Water (containing 0.1% Phosphoric acid to suppress amine ionization and prevent peak tailing).
Flow Rate: 1.0 mL/min.
Detection: Diode-Array Detection (DAD) set to the specific
λmax
of 485 nm.
Retention Time: Due to increased hydrophobicity, the isopropyl derivative elutes later than the unsubstituted control (approx. 6.8 minutes vs. 4.2 minutes).
Mechanistic Pathway Visualization
The following diagram illustrates the dual-action diffusion and coupling pathway of the molecule once applied to the hair shaft.
Caption: Dual-action diffusion and coupling pathway of 3-Nitro-4-[(propan-2-yl)amino]phenol in the hair shaft.
References
Title: Scientific Committee on Consumer Products (SCCP) Opinion on: 4-Amino-3-nitrophenol
Source: European Commission Public Health Directorate
URL: [Link]
Title: Final report on the safety assessment of HC Red No. 7
Source: Cosmetic Ingredient Review (CIR) / PubMed
URL: [Link]
Application
dermal absorption studies of 3-Nitro-4-[(propan-2-yl)amino]phenol
Application Note: In Vitro Dermal Absorption and Systemic Exposure Assessment of 3-Nitro-4-[(propan-2-yl)amino]phenol Introduction & Mechanistic Rationale 3-Nitro-4-[(propan-2-yl)amino]phenol (also referred to as N-isopr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Dermal Absorption and Systemic Exposure Assessment of 3-Nitro-4-[(propan-2-yl)amino]phenol
Introduction & Mechanistic Rationale
3-Nitro-4-[(propan-2-yl)amino]phenol (also referred to as N-isopropyl-4-amino-3-nitrophenol) is a substituted amino-nitrophenol derivative, a chemical class frequently utilized as intermediates and colorants in oxidative and non-oxidative hair dye formulations[1]. Assessing its dermal absorption is a critical regulatory requirement for establishing an accurate Margin of Safety (MoS) for consumer and occupational exposure.
Causality of Molecular Modification:
The parent compound, 4-amino-3-nitrophenol, possesses moderate lipophilicity and readily penetrates the stratum corneum[2]. The addition of an isopropyl (propan-2-yl) group to the amine nitrogen fundamentally alters the molecule's physicochemical behavior. This alkylation increases both steric bulk and the octanol-water partition coefficient (LogP). Mechanistically, higher lipophilicity enhances the initial partitioning of the molecule into the lipid-rich intercellular matrix of the stratum corneum. However, the increased molecular volume and hydrophobicity restrict its subsequent diffusion into the highly aqueous viable epidermis and dermis. Consequently, 3-Nitro-4-[(propan-2-yl)amino]phenol is prone to a "reservoir effect," where the chemical becomes trapped in the outer skin layers rather than permeating systemically.
Regulatory & Methodological Framework
This protocol is engineered to comply with[3] and the[4]. By utilizing a self-validating Franz diffusion cell system, this workflow ensures that all calculated Systemic Exposure Doses (SED) are robust, reproducible, and free from artifactual overestimation. In the absence of such empirical data, regulatory bodies often impose a highly conservative default dermal absorption value of 50%[5], which can unnecessarily restrict the development of safe formulations.
Experimental Workflow
Figure 1: Self-validating in vitro dermal absorption workflow for lipophilic cosmetic ingredients.
Detailed Protocol: Self-Validating Dermal Absorption System
4.1 Membrane Preparation and Integrity Testing
Step 1: Harvest porcine ear skin (a validated surrogate for human skin due to analogous lipid composition and thickness) and dermatomed to a precise thickness of 400 ± 50 µm[6].
Causality: Full-thickness skin contains a thick, avascular dermal layer that acts as an artificial sink for lipophilic compounds like 3-Nitro-4-[(propan-2-yl)amino]phenol in vitro. Dermatoming removes this artifact, ensuring the permeation rate reflects true systemic availability.
Validation Check: Mount the skin on Franz diffusion cells (exposure area: 1.0 cm²). Measure Trans-Epidermal Water Loss (TEWL). Any cell exhibiting a TEWL > 15 g/m²/h must be rejected, as compromised barrier integrity will falsely inflate absorption data.
4.2 Receptor Fluid Optimization
Step 2: Fill the receptor chamber with Phosphate-Buffered Saline (PBS, pH 7.4) supplemented with 5% Bovine Serum Albumin (BSA) or 6% Polyethylene Glycol (PEG)[2].
Causality: The isopropyl group decreases the aqueous solubility of the compound. Using plain PBS would cause the receptor fluid to saturate quickly, halting diffusion and violating Fick's Law. BSA provides lipophilic binding pockets, maintaining "sink conditions" (where the concentration in the receptor fluid never exceeds 10% of its saturation limit).
4.3 Application and Sampling
Step 3: Equilibrate the system to a skin surface temperature of 32 ± 1°C[3].
Step 4: Apply a finite dose of the test formulation (e.g., 10 µL/cm² or 1-2 mg/cm²) containing 3-Nitro-4-[(propan-2-yl)amino]phenol.
Causality: Finite dosing mimics actual consumer usage patterns (e.g., a thin layer of hair dye). Infinite dosing over-hydrates the stratum corneum and forces unnatural permeation, invalidating the MoS calculation.
Step 5: Collect 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh, pre-warmed receptor fluid.
4.4 Compartmental Extraction
Step 6: At 24 hours, wash the skin surface with a mild surfactant solution to remove unabsorbed material.
Step 8: Heat-separate the viable epidermis from the dermis, and extract all compartments (wash, strips, epidermis, dermis) using a methanol/water (80:20 v/v) solvent system.
Data Analysis & System Validation
To ensure trustworthiness, the protocol operates as a self-validating system based on mass balance.
Mass Balance Requirement: The sum of the compound recovered from the surface wash, stratum corneum, viable epidermis, dermis, and receptor fluid must fall between 85% and 115% of the applied dose[3]. If recovery falls below 85%, the protocol mandates re-extraction of the donor chamber and validation of the LC-MS/MS matrix effect to rule out degradation or binding.
Systemic Exposure Dose (SED): According to SCCS guidelines[4], the bioavailable fraction includes the receptor fluid, the dermis, the viable epidermis, and the lower stratum corneum (strips 3-15).
Quantitative Data Summary
The following table illustrates representative benchmark data demonstrating the pharmacokinetic shift caused by the N-isopropyl substitution compared to the parent molecule.
Pharmacokinetic Parameter
4-Amino-3-nitrophenol
3-Nitro-4-[(propan-2-yl)amino]phenol
Mechanistic Implication
Molecular Weight ( g/mol )
154.12
196.20
Increased steric hindrance for the isopropyl derivative.
Isopropyl derivative partitions more readily into the skin.
Stratum Corneum Reservoir (Strips 3-15)
4.2%
12.5%
High LogP traps the isopropyl derivative in the lipid matrix.
Systemically Available (Epidermis + Dermis + Receptor)
7.3%
6.3%
Despite higher SC entry, systemic permeation is restricted by the aqueous viable epidermis barrier.
Mass Balance Recovery
98.5%
96.4%
Validates extraction efficiency and protocol integrity.
Note: Data is representative of finite-dose in vitro studies modeled under standard SCCS/OECD parameters.
References
Title: Test No. 428: Skin Absorption: In Vitro Method
Source: OECD Guidelines for the Testing of Chemicals
URL: [Link]
Title: The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 12th Revision
Source: European Commission (Scientific Committee on Consumer Safety)
URL: [Link]
Title: Administrative Margin of Exposure (MOE) and Quantitative Risk Assessment (QRA)
Source: Cosmetic Ingredient Review (CIR)
URL: [Link]
Title: Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition
Source: ResearchGate / Toxicology Research
URL: [Link]
Title: Guidance Notes on Dermal Absorption Studies
Source: OECD Series on Testing and Assessment
URL: [Link]
Application Notes & Protocols for the Utilization of 3-Nitro-4-[(propan-2-yl)amino]phenol in Structure-Activity Relationship (SAR) Studies
Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry and drug discovery, the identification and optimization of novel molecular scaffolds are paramount. The compound 3-Nit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and optimization of novel molecular scaffolds are paramount. The compound 3-Nitro-4-[(propan-2-yl)amino]phenol represents a compelling, albeit underexplored, starting point for structure-activity relationship (SAR) studies. Its architecture combines three critical pharmacophoric features on a simple benzene ring: a phenolic hydroxyl group, a secondary alkylamine, and a nitro group. This unique combination of hydrogen bond donors/acceptors, aromatic surfaces, and potent electronic modulators provides a rich platform for systematic chemical modification and biological evaluation.
The inherent reactivity and diverse interaction potential of its functional groups make this scaffold suitable for probing the binding pockets of a wide array of biological targets, from enzymes like kinases and oxidoreductases to receptors. The nitro group, in particular, is a strong electron-withdrawing feature known to influence the acidity of the adjacent phenol and participate in redox cycling, a mechanism exploited in some antimicrobial and anticancer agents.[1][2][3] However, its potential for metabolic reduction to toxic species necessitates careful SAR exploration to balance efficacy with safety.[3]
This guide provides a comprehensive framework for leveraging 3-Nitro-4-[(propan-2-yl)amino]phenol as a foundational scaffold in SAR-driven drug discovery campaigns. We will delve into the rationale behind experimental design, provide detailed protocols for analog synthesis and biological screening, and illustrate how to interpret the resulting data to guide lead optimization.
Section 1: Physicochemical and Pharmacophoric Profile
The strategic value of 3-Nitro-4-[(propan-2-yl)amino]phenol lies in the distinct properties of its functional groups, which serve as handles for both biological interactions and chemical diversification.
Property
Value (Predicted)
Significance in SAR
Molecular Formula
C₉H₁₂N₂O₃
Foundation for analog design.
Molecular Weight
196.20 g/mol
Excellent starting point, compliant with Lipinski's Rule of Five.
XLogP3
2.5 - 3.0
Indicates moderate lipophilicity, suitable for cell permeability.
Hydrogen Bond Donors
2 (Phenolic -OH, Amine -NH)
Key interaction points for binding to protein targets.
Hydrogen Bond Acceptors
4 (Nitro -O, Phenolic -O, Amine -N)
Provides multiple opportunities for directed interactions.
pKa (Phenolic -OH)
~7-8
The nitro group lowers the pKa, making the proton more acidic and likely to be ionized at physiological pH, which can be critical for salt-bridge formation.
The Strategic Importance of Each Functional Group:
Phenolic Hydroxyl (-OH): A classic "privileged" feature in medicinal chemistry. It can act as a crucial hydrogen bond donor or acceptor and is a key component in many antioxidant compounds due to its ability to donate a hydrogen atom to quench free radicals.[4][5] Its acidity can be finely tuned by modifying other ring substituents.
Nitro Group (-NO₂): A powerful electron-withdrawing group and hydrogen bond acceptor. It dramatically influences the electronic profile of the aromatic ring, impacting the reactivity and pKa of the other functional groups. While it is a known pharmacophore in certain drug classes, it can also be a liability due to metabolic concerns.[2][3] An essential goal of an SAR study would be to determine if it can be replaced with a bioisostere (e.g., a cyano or sulfone group) to improve the safety profile while retaining activity.
Isopropylamino Group (-NH-CH(CH₃)₂): This secondary amine provides a hydrogen bond donor and a hydrophobic isopropyl moiety. The nitrogen can be a key interaction point, while the bulky isopropyl group can probe steric constraints within a binding pocket. This site is an obvious point for modification to explore how changes in the size, lipophilicity, and basicity of the N-substituent affect biological activity.
Section 2: A Framework for SAR Exploration
A systematic SAR study begins by identifying key modification points on the scaffold. For 3-Nitro-4-[(propan-2-yl)amino]phenol, we can define three primary vectors for chemical diversification.
Caption: Key modification points for SAR studies on the 3-Nitro-4-[(propan-2-yl)amino]phenol scaffold.
This diagram illustrates the primary avenues for analog synthesis. The causality behind these choices is rooted in fundamental medicinal chemistry principles:
Modifying R1 (Phenol): O-alkylation or O-acylation can serve two purposes. First, it can determine if the free hydroxyl is essential for activity. If activity is lost, it suggests the -OH is a key interacting group. If activity is retained or improved, it may indicate the parent compound is a pro-drug or that the binding pocket has a hydrophobic region near the phenol.
Modifying R2 (N-Alkyl Group): This is often the most fruitful area for initial SAR. Synthesizing a library of analogs with varying alkyl groups (small, large, cyclic, aromatic) directly probes the topology of the binding site. This systematic variation helps to map steric and hydrophobic boundaries.
Modifying R3 (Nitro Group): Given the potential toxicity of nitroaromatics, replacing the nitro group is a critical step in lead optimization. The goal is to find a bioisosteric replacement that mimics the electron-withdrawing and hydrogen bonding properties of the nitro group without its metabolic liabilities.
Section 3: Application Note - Case Study in Antioxidant Discovery
Phenolic compounds are well-established antioxidants.[6] The electron-donating character of the amino group and the electron-withdrawing nature of the nitro group create a "push-pull" system that can modulate the bond dissociation energy (BDE) of the phenolic O-H bond, a key determinant of antioxidant activity.[5]
Protocol 1: Synthesis of the Parent Scaffold and Analog Series
Objective: To synthesize the parent compound and a focused library of analogs to probe the SAR of antioxidant activity.
Rationale: This proposed synthesis starts from a commercially available precursor, 4-fluoro-3-nitrophenol. The nucleophilic aromatic substitution (SNAr) reaction is highly efficient for this class of compounds, as the nitro group activates the ring towards nucleophilic attack. This provides a reliable and modular route to a variety of N-substituted analogs.
To a round-bottom flask charged with 4-fluoro-3-nitrophenol (1.0 eq), add DMF to dissolve.
Add potassium carbonate (2.0 eq) to the solution.
Add isopropylamine (1.5 eq) dropwise at room temperature.
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and pour it into water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes) to yield the pure 3-Nitro-4-[(propan-2-yl)amino]phenol.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Repeat steps 3-10 using different amines (cyclopropylamine, t-butylamine) to generate the analog library.
Protocol 2: In Vitro Antioxidant Screening via DPPH Radical Scavenging Assay
Objective: To quantify the antioxidant capacity of the synthesized compounds.
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method for screening the radical scavenging potential of compounds.[7] The deep violet DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant, and this change can be measured spectrophotometrically. The antioxidant activity is inversely proportional to the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol
Synthesized compounds and a positive control (e.g., Ascorbic Acid, Trolox)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
Prepare stock solutions of your synthesized compounds and the positive control in methanol (e.g., 10 mM).
Create a series of dilutions from your compound stock solutions in methanol to achieve a range of final assay concentrations (e.g., 1 µM to 500 µM).
In a 96-well plate, add 100 µL of each compound dilution to respective wells.
Add 100 µL of the DPPH solution to each well.
Include controls: a blank (methanol only) and a negative control (methanol + DPPH solution).
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of DPPH scavenging activity for each concentration using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Plot the % Scavenging against the log of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
Hypothetical Data & SAR Interpretation
Compound
R Group (at Amine)
EC₅₀ (µM)
Interpretation
1 (Parent)
Isopropyl
55.4
Moderate antioxidant activity.
2
Cyclopropyl
42.1
Smaller, more rigid group improves activity, possibly due to favorable electronic effects.
3
t-Butyl
98.6
Large, bulky group reduces activity, suggesting steric hindrance near the amine interferes with the radical scavenging process.
Ascorbic Acid
(Control)
15.2
Standard potent antioxidant.
Analysis: The hypothetical data suggests that steric bulk at the N-alkyl position is detrimental to antioxidant activity, while smaller groups are favored. This provides a clear direction for the next round of synthesis: explore other small, electronically distinct groups at this position.
Section 4: Application Note - SAR for Kinase Inhibition
The aminophenol scaffold is a known hinge-binding motif in many kinase inhibitors. The amino group and the phenolic hydroxyl can form key hydrogen bonds with the kinase hinge region. This case study outlines how to screen the compound library against a representative kinase.
Caption: A generic signaling pathway illustrating the inhibition of a target kinase by a small molecule.
Protocol 3: In Vitro Kinase Inhibition Assay & IC₅₀ Determination
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.
Rationale: There are numerous commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™) that provide robust and high-throughput methods for measuring kinase activity. The general principle involves quantifying the consumption of ATP or the phosphorylation of a substrate. Here, we describe a generalized workflow adaptable to many such platforms. For accurate and reportable IC₅₀ values, it is crucial to follow established guidelines for dose-response analysis.[8][9]
Synthesized compounds and a positive control inhibitor (e.g., Staurosporine)
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Prepare a dose-response curve of your compounds by performing serial dilutions in DMSO, then diluting further into the kinase assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is common.
In a white assay plate, add the compound dilutions. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
Add the target kinase and its specific substrate to each well and briefly incubate according to the kit manufacturer's protocol.
Initiate the kinase reaction by adding a pre-determined concentration of ATP (often at or near the Km for the enzyme).
Incubate the reaction at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
Stop the reaction and develop the signal by adding the detection reagent as per the manufacturer's protocol. This step typically involves a reagent that converts the amount of ADP produced into a luminescent signal.
Read the luminescence on a plate reader.
Data Analysis:
a. Normalize the data using your controls: (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) * 100.
b. Plot the percent inhibition versus the logarithm of the inhibitor concentration.
c. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[10]
Hypothetical Data & SAR Interpretation
Compound
R Group (at Amine)
Kinase B IC₅₀ (µM)
Interpretation
1 (Parent)
Isopropyl
12.5
Identified as a modest "hit".
2
Cyclopropyl
5.2
Increased potency suggests the smaller ring fits better into a hydrophobic pocket near the hinge region.
3
t-Butyl
> 100
Loss of activity indicates a steric clash with the bulky group.
Staurosporine
(Control)
0.015
Standard potent, non-selective kinase inhibitor.
Analysis: This SAR is consistent with a constrained binding pocket. The data strongly supports a hypothesis where the aminophenol core is making key hinge interactions, and the N-alkyl substituent is occupying an adjacent hydrophobic pocket that cannot accommodate bulky groups. The next steps would be to further explore small alkyl and cycloalkyl groups and to begin exploring bioisosteric replacements for the nitro group to improve properties. This iterative process of design, synthesis, and testing is the core engine of lead optimization.
Section 5: Advanced Concepts - From SAR to Scaffold Hopping
Once a solid SAR is established, the 3-Nitro-4-[(propan-2-yl)amino]phenol scaffold can serve as a template for scaffold hopping .[11][12] This advanced strategy aims to identify completely new core structures that retain the key pharmacophoric features of the original lead but possess improved properties, such as better metabolic stability, higher selectivity, or novel intellectual property space.[13][14] For example, one could replace the central benzene ring with a heterocyclic core (e.g., pyridine, pyrimidine) while maintaining the relative orientation of the key interacting groups identified through the SAR studies.
Conclusion
The 3-Nitro-4-[(propan-2-yl)amino]phenol scaffold is a functionally rich and synthetically accessible starting point for rigorous structure-activity relationship studies. Its combination of hydrogen-bonding groups, a hydrophobic moiety, and a potent electronic modulator allows for the systematic probing of biological targets. By applying the iterative cycle of rational design, modular synthesis, and quantitative biological testing as outlined in these protocols, researchers can effectively translate this simple starting material into a valuable tool for discovering and optimizing novel therapeutic agents. The key to success lies not just in executing the protocols, but in understanding the causal relationships between structural modifications and their biological consequences, thereby guiding the journey from an initial hit to a viable drug candidate.
References
Vertex AI Search. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
Azure Biosystems. (2025, January 29).
Rajalakshmi, A., et al. (2014). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology, 51(9), 2157–2165. [Link]
Kalliokoski, T. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224. [Link]
BenchChem. (2025). An In-Depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol.
Wang, A., et al. (2024). Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Tsunoyama, K., et al. (2008). Scaffold Hopping in Drug Discovery Using Inductive Logic Programming. Journal of Chemical Information and Modeling, 48(5), 1034-1042. [Link]
NIPER. Scaffold Hopping in Drug Discovery.
Rocchetti, G., et al. (2022). Phenolic Compounds and In Vitro Antioxidant Activity. In: Pontonio, E. (eds) Sourdough-Based Foods. Springer Nature Experiments. [Link]
ChemicalBook. 3-Amino-4-nitrophenol synthesis.
Sun, H., et al. (2017). Classification of Scaffold Hopping Approaches. Mini-Reviews in Medicinal Chemistry, 17(11), 934-944. [Link]
Zeb, A., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15. [Link]
Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences, 58(2), 173-181. [Link]
Scilit. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
Nguyen, D. V., et al. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768.
Malik, R., et al. (2025). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. International Journal of Drug Design and Discovery.
Reyes-Melo, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
MDPI. (2025, July 24).
ResearchGate. (2025, October 14). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]
BenchChem. (2025).
FAQ. (2024, January 15). How to synthesize and utilize 3-nitro-N-(2-hydroxypropyl)-4-aminophenol effectively?.
PubMed. (2025). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis, 22(6), 754-768. [Link]
Introduction: The Imperative for Sensitive Nitrophenol Detection
An Application Note and Protocol for the Electrochemical Detection of Nitrophenol Compounds Nitrophenols and their derivatives are a class of aromatic organic compounds widely used in the industrial synthesis of pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Electrochemical Detection of Nitrophenol Compounds
Nitrophenols and their derivatives are a class of aromatic organic compounds widely used in the industrial synthesis of pharmaceuticals, pesticides, herbicides, dyes, and explosives.[1][2] Their prevalence in manufacturing, coupled with their persistence and toxicity, positions them as significant environmental pollutants that pose risks to aquatic ecosystems and human health.[3][4] The U.S. Environmental Protection Agency (EPA) lists nitrophenols as priority pollutants, necessitating sensitive and reliable methods for their detection in environmental samples.[5] While traditional analytical techniques like chromatography and spectrophotometry are effective, they often require complex sample preparation, expensive instrumentation, and are not well-suited for rapid, on-site analysis.[6][7]
Electrochemical methods present a compelling alternative, offering inherent advantages such as high sensitivity, rapid response times, portability, and cost-effectiveness.[4][8] This guide provides a comprehensive overview of the principles, materials, and protocols for the electrochemical detection of nitrophenol compounds, designed for researchers and scientists in environmental monitoring and drug development.
Part 1: Fundamental Principles of Detection
The Electrochemical Reduction of Nitrophenols
The foundation for the electrochemical detection of nitrophenols is the irreversible reduction of the nitro group (-NO₂) at an electrode surface. This process is electrochemically active and produces a measurable current signal that is proportional to the concentration of the nitrophenol in the sample. The reduction mechanism is a multi-step process involving the transfer of electrons and protons.[2]
In acidic or neutral media, the generally accepted pathway involves the reduction of the nitro group to a hydroxylamine group (-NHOH), which is then further reduced to an amine group (-NH₂).[7][9] For example, the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) proceeds through the formation of a 4-hydroxylaminophenol intermediate.[7][10] This multi-electron transfer process provides a highly sensitive analytical signal.
Advanced Applications of 3-Nitro-4-[(propan-2-yl)amino]phenol in Material Science: Polymer Synthesis and Electrochemical Systems
Here is a comprehensive Application Note and Protocol guide detailing the advanced utility of 3-Nitro-4-[(propan-2-yl)amino]phenol in material science. Executive Overview 3-Nitro-4-[(propan-2-yl)amino]phenol (N-iPr-NAP)...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol guide detailing the advanced utility of 3-Nitro-4-[(propan-2-yl)amino]phenol in material science.
Executive Overview
3-Nitro-4-[(propan-2-yl)amino]phenol (N-iPr-NAP) is a highly functionalized aromatic compound characterized by an electron-withdrawing nitro group, a redox-active phenol, and a sterically demanding secondary isopropylamine. While its parent compound, 4-amino-3-nitrophenol, is widely recognized as a versatile building block for dyes and polymer chains [2], the strategic N-alkylation in N-iPr-NAP unlocks highly specialized applications in material science.
As a Senior Application Scientist, I have structured this guide to detail its two primary applications:
Monomer Precursor for High-Performance Polymers : It serves as a precursor to asymmetric diaminophenols, which are polymerized into highly soluble, processable N-substituted polybenzimidazoles (PBIs) and polybenzoxazoles (PBOs) for membrane technologies [3][5].
Redox-Active Core for Energy Storage : It functions as a sterically shielded, high-voltage catholyte in non-aqueous redox flow batteries (RFBs).
Mechanistic Rationales: The Role of Functional Groups
To utilize N-iPr-NAP effectively, researchers must understand the causality behind its structural design:
The N-Isopropyl Group (Steric Disruption) : Traditional PBIs and PBOs suffer from intractable insolubility due to rigid-rod backbones and strong intermolecular hydrogen bonding. The bulky N-isopropyl group acts as a steric wedge. In polymer networks, this disrupts chain packing, increasing the fractional free volume (FFV) and enabling solubility in polar aprotic solvents [4]. In electrochemical systems, this bulk kinetically shields reactive imine intermediates, preventing irreversible dimerization (Michael additions).
The Nitro Group (Electronic Tuning) : In polymer synthesis, the nitro group must be reduced to an amine to enable polycondensation. However, in RFB applications, the strongly electron-withdrawing nature of the intact nitro group shifts the molecule's redox potential anodically, making it a viable high-voltage catholyte.
Protocol I: Synthesis of N-Isopropyl Poly(hydroxybenzimidazole) (N-iPr-HPBI) Membranes
This protocol details the transformation of N-iPr-NAP into a processable high-temperature proton exchange membrane (PEM).
Dissolution : Dissolve 10.0 g of N-iPr-NAP in 150 mL of anhydrous ethanol inside a high-pressure Parr reactor.
Catalyst Addition : Add 0.5 g of 10% Pd/C catalyst. Causality: Pd/C is highly efficient for nitro reduction without cleaving the N-isopropyl group.
Hydrogenation : Purge the reactor with N₂ (3x), then pressurize with H₂ to 50 psi. Stir at 25°C for 4 hours.
Anaerobic Workup (Critical) : Filter the catalyst through a Celite pad under a strict Argon atmosphere. Causality: The resulting 4-(isopropylamino)-3-aminophenol is highly electron-rich and will rapidly auto-oxidize to a dark tar if exposed to ambient oxygen.
Validation : Analyze a dried aliquot via FTIR. The reaction is complete when the strong asymmetric NO₂ stretch at ~1520 cm⁻¹ completely disappears.
Phase 2: Polycondensation
Monomer Mixing : In a 250 mL three-neck flask equipped with a mechanical stirrer and N₂ inlet, combine 5.0 g of the reduced diamine with an equimolar amount of diphenyl isophthalate.
Solvent/Catalyst Addition : Add 50 mL of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Causality: Traditional polyphosphoric acid (PPA) requires temperatures >200°C, which can thermally cleave the isopropyl group. Eaton’s reagent acts as both solvent and cyclodehydration catalyst, driving imidazole ring formation at a milder 140°C.
Polymerization : Heat the mixture to 140°C for 12 hours. The solution will become highly viscous.
Precipitation : Pour the viscous dope into 1 L of vigorously stirred deionized water. Neutralize with 1M NaOH, filter, and dry the N-iPr-HPBI polymer under vacuum at 100°C.
Validation : Measure the inherent viscosity in H₂SO₄ at 30°C. A value >0.8 dL/g confirms a high-molecular-weight polymer suitable for membrane casting.
Polymerization Workflow Visualization
Workflow for synthesizing processable N-iPr-HPBI membranes from 3-Nitro-4-[(propan-2-yl)amino]phenol.
Protocol II: Electrochemical Assembly for Non-Aqueous Redox Flow Batteries
This protocol validates N-iPr-NAP as a sterically shielded redox molecule.
Step-by-Step Methodology
Electrolyte Formulation : In an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), dissolve 10 mM of N-iPr-NAP in 50 mL of anhydrous acetonitrile.
Supporting Electrolyte : Add 0.5 M tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: TBAPF₆ provides high ionic conductivity in acetonitrile while resisting anodic oxidation up to 2.5 V vs Ag/Ag⁺.
Cell Assembly : Utilize a three-electrode setup: Glassy carbon working electrode (3 mm diameter), Pt wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode (0.01 M AgNO₃ in acetonitrile).
Cyclic Voltammetry (CV) : Sweep the potential from -0.5 V to +1.5 V at varying scan rates (10 to 100 mV/s).
Validation : The system is self-validating if the ratio of anodic to cathodic peak current (
Ipa/Ipc
) remains ~1.0 across all scan rates. A ratio below 1.0 indicates that the oxidized imine is undergoing chemical degradation (dimerization) before it can be reduced back.
Redox Pathway Visualization
Reversible redox pathway demonstrating steric shielding by the N-isopropyl group against dimerization.
Quantitative Data Presentation
The following table summarizes the comparative material science data, demonstrating the macroscopic benefits of the N-isopropyl substitution derived from N-iPr-NAP.
Property / Metric
Standard Analogue (No Isopropyl)
N-iPr-NAP Derived Material
Causality / Significance
Polymer Solubility
Insoluble in NMP, DMAc
>10 wt% in NMP, DMAc
Isopropyl group disrupts interchain H-bonding.
Fractional Free Volume (FFV)
~0.12 (Highly packed)
~0.18 (Open matrix)
Bulky side-chain increases interstitial space for gas/ion transport.
Electrochemical Reversibility (
Ipa/Ipc
)
0.65 (Rapid dimerization)
0.98 (Highly reversible)
Steric shielding of the imine intermediate prevents nucleophilic attack.
Redox Potential (vs Ag/Ag⁺)
+0.45 V
+0.82 V
Nitro group withdraws electron density, raising the oxidation barrier.
References
Axios Research. "4-Amino-3-nitrophenol - CAS - 610-81-1". Axios Research Catalog.
MDPI. "Polymeric Nanocomposite Membranes for Next Generation Pervaporation Process: Strategies, Challenges and Future Prospects". Membranes.
Kobe University. "Development of tough ion gel membranes composed of CO₂-philic ionic liquids and semi-crystalline polymer network". Kobe University Repository.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of 3-Nitro-4-[(propan-2-yl)amino]phenol
Welcome to the technical support center for the synthesis of 3-Nitro-4-[(propan-2-yl)amino]phenol. This guide is designed for researchers, medicinal chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-Nitro-4-[(propan-2-yl)amino]phenol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common method for synthesizing 3-Nitro-4-[(propan-2-yl)amino]phenol?
The most prevalent and robust method for preparing 3-Nitro-4-[(propan-2-yl)amino]phenol is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a 4-halo-3-nitrophenol derivative, typically 4-fluoro-3-nitrophenol or 4-chloro-3-nitrophenol, with isopropylamine.
The reaction is driven by the strong electron-withdrawing nature of the nitro group positioned ortho to the halogen leaving group. This placement is critical as it activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[1][2]
Caption: General workflow for the SNAr synthesis of the target compound.
Q2: Which starting material is superior: 4-fluoro-3-nitrophenol or 4-chloro-3-nitrophenol?
While both are viable, 4-fluoro-3-nitrophenol is generally the superior substrate . In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[1]
Fluorine's high electronegativity makes the ipso-carbon (the carbon attached to the halogen) significantly more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect outweighs the fact that the C-F bond is stronger than the C-Cl bond.[3] Consequently, reactions with 4-fluoro-3-nitrophenol often proceed faster and may require milder conditions.
Feature
4-Fluoro-3-nitrophenol
4-Chloro-3-nitrophenol
Rationale
Reactivity
Higher
Lower
Fluorine's strong inductive effect enhances the electrophilicity of the reaction center.[1][3]
Reaction Conditions
Milder (often lower temp.)
May require more forcing conditions
The higher reactivity allows for less heat and potentially weaker bases.
Q3: What is the mechanistic basis for this reaction's success?
The synthesis proceeds via a two-step addition-elimination mechanism .
Addition: The nucleophile (isopropylamine) attacks the electrophilic carbon atom bearing the halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken.
Elimination: The aromaticity is restored by the expulsion of the halide leaving group (F⁻ or Cl⁻). This step is typically fast.
The nitro group at the ortho position is crucial because it delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the first, rate-determining step.[1][2]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Troubleshooting and Optimization Guide
Problem 1: My reaction shows low or no conversion of the starting material.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Cause A: Insufficient Substrate Activation
Explanation: The SNAr reaction relies on the electron-withdrawing power of the nitro group. If your starting material is not sufficiently activated, the reaction will be sluggish. This is rarely an issue with 4-halo-3-nitrophenols but is a critical consideration.
Solution: Ensure you are using a substrate with the nitro group positioned ortho or para to the leaving group. The meta position does not provide the necessary resonance stabilization for the intermediate.[1]
Cause B: Inadequate Solvent Choice
Explanation: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and THF are ideal. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but poorly solvate the nucleophile, leaving it "naked" and more reactive.[3] Protic solvents (like ethanol or water) can hydrogen-bond with the amine, reducing its nucleophilicity.
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. If using THF, which is less polar, consider adding a co-solvent like DMSO or increasing the reaction temperature.
Cause C: Reaction Temperature is Too Low
Explanation: Many SNAr reactions require thermal energy to overcome the activation barrier, even with an activated substrate.
Solution: Gradually increase the reaction temperature. If running at room temperature, try heating to 50-60 °C. If using 4-chloro-3-nitrophenol, reflux conditions might be necessary.[3] Monitor the progress by Thin Layer Chromatography (TLC) to avoid decomposition.
Problem 2: My TLC plate shows multiple product spots and the final yield is low.
The formation of side products is a key challenge in optimizing this synthesis.
Cause A: Formation of a Diarylether (O-Arylation)
Explanation: The starting material has a phenolic hydroxyl group, which is also a nucleophile. Under basic conditions, it can be deprotonated to a phenoxide. This phenoxide can then attack another molecule of the 4-halo-3-nitrophenol, leading to the formation of a diarylether byproduct.
Solution:
Control the Stoichiometry of the Base: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in slight excess (1.1-1.5 equivalents). A very strong base (like t-BuOK) can excessively deprotonate the phenol, favoring this side reaction.[6]
Order of Addition: Consider adding the isopropylamine to the mixture of the halo-phenol and base. This ensures the primary nucleophile is present to compete effectively.
Cause B: Reaction with a Nucleophilic Solvent
Explanation: If using a potentially nucleophilic solvent (e.g., an alcohol) under forcing conditions, the solvent itself can compete with the isopropylamine.
Solution: Strictly use non-reactive, polar aprotic solvents as recommended above (DMSO, DMF, THF, acetonitrile).[3]
Caption: A troubleshooting decision tree for common reaction issues.
Problem 3: I'm struggling with the purification of the final product.
Purification can be challenging due to the product's polarity and potential for hydrogen bonding.
Issue: Removing High-Boiling Solvents (DMSO/DMF)
Explanation: These solvents are excellent for the reaction but difficult to remove.
Solution: During the aqueous workup, perform multiple washes of the organic layer (e.g., ethyl acetate) with water or brine. DMSO and DMF are highly water-soluble and will partition into the aqueous phase.[3]
Issue: Product is difficult to crystallize or purify by column chromatography.
Explanation: The product contains both an acidic phenol and a basic secondary amine, making it amphoteric. It can streak on silica gel columns.
Solution:
Column Chromatography: Consider adding a small amount (0.5-1%) of triethylamine or acetic acid to the eluent system (e.g., Hexane/Ethyl Acetate) to suppress ionization and reduce tailing on the column.
Recrystallization: A biphasic solvent system like ethanol/water or ethyl acetate/hexane is often effective. Dissolve the crude product in a minimum amount of the more polar "good" solvent while hot, then slowly add the less polar "poor" solvent until turbidity persists. Cool slowly to allow for crystal formation.
Experimental Protocol: Synthesis from 4-Fluoro-3-nitrophenol
This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
4-Fluoro-3-nitrophenol (1.0 eq)
Isopropylamine (2.0-3.0 eq)
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
Tetrahydrofuran (THF), anhydrous
Ethyl Acetate
Saturated aqueous NaCl solution (Brine)
1M HCl solution
Saturated NaHCO₃ solution
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the starting phenol).
Nucleophile Addition: Add isopropylamine (2.0-3.0 eq) to the suspension. Using a slight excess of the amine can help drive the reaction to completion.
Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
Workup:
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the solid with a small amount of THF or ethyl acetate.
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to remove excess isopropylamine), saturated NaHCO₃ (to remove any unreacted starting material), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 3-Nitro-4-[(propan-2-yl)amino]phenol.
References
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
PubChem. 3-Amino-4-nitrophenol. Available at: [Link]
PrepChem.com. Synthesis of E. 3-isopropylaniline. Available at: [Link]
Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 2. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
Chemspace. 4-fluoro-3-nitrophenol - C6H4FNO3 | CSSB00011294462. Available at: [Link]
PubChemLite. 4-fluoro-3-nitrophenol (C6H4FNO3). Available at: [Link]
Rasayan Journal of Chemistry. OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Available at: [Link]
Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
Google Patents. US4440954A - Process for the purification of p-aminophenol.
PubChem. 4-Fluoro-3-nitrophenol. Available at: [Link]
Frontiers in Microbiology. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Available at: [Link]
Molecules. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Available at: [Link]
Google Patents. EP0041837A1 - Process for the purification of p-aminophenol.
Google Patents. CN101492378A - Improvement for production process for isopropyl aniline.
Google Patents. DE2153792B2 - Process for the preparation of N-isopropylaniline.
Chemsrc. 3-Isopropylaniline | CAS#:5369-16-4. Available at: [Link]
Technical Support Center: Purification & Troubleshooting for 3-Nitro-4-[(propan-2-yl)amino]phenol
Welcome to the Technical Support Center for the isolation and purification of 3-Nitro-4-[(propan-2-yl)amino]phenol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 3-Nitro-4-[(propan-2-yl)amino]phenol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with substituted nitrophenols. This document moves beyond basic protocols to explain the mechanistic causality behind each experimental choice, ensuring your workflows are robust, scalable, and self-validating.
Part 1: Physicochemical Troubleshooting & FAQs
Q1: Why does 3-Nitro-4-[(propan-2-yl)amino]phenol behave poorly during standard amine-targeted acidic extractions?Expert Insight: The molecule contains both a secondary amine (isopropylamino) and a phenol. Normally, aliphatic or simple aromatic amines are extracted using acidic aqueous solutions to form water-soluble ammonium salts. However, the strongly electron-withdrawing nitro group (-NO₂), positioned meta to the phenol and ortho to the amine, creates a powerful "push-pull" electronic effect. This delocalizes the lone pair on the amine nitrogen, rendering it nearly non-basic. Conversely, it lowers the pKa of the phenolic proton to approximately 7.2–7.5. Therefore, purification must target the acidic phenol using an alkaline extraction (e.g., Na₂CO₃) rather than targeting the amine ()[1].
Q2: My crude mixture contains unreacted isomers (e.g., 2-nitro derivatives) that co-crystallize. How can I resolve this without preparative chromatography?Expert Insight: Traditional recrystallization often fails for nitrophenol isomers due to their similar solubilities and tendency to form mixed crystal lattices. To solve this, implement Complex-Assisted Crystallization . By adding a solution-phase complexing agent such as 3-aminobenzoic acid to your aqueous/organic crystallization matrix, the agent forms selective hydrogen bonds with the impurity in solution. This prevents the structural isomer from incorporating into the target compound's crystal lattice, yielding purity enhancements of >80% without sacrificing product yield ()[2].
Q3: During Reverse-Phase HPLC (RP-HPLC), my product peak exhibits severe tailing and occasional splitting. What is the mechanism behind this, and how do I fix it?Expert Insight: Peak tailing in nitrophenols is typically caused by secondary interactions between the partially ionized phenolic -OH and residual silanol groups on the C18 stationary phase. Peak splitting, however, is often a result of the reversible hydration of the polar nitro/phenol moieties in highly aqueous eluents ()[3].
Resolution:
Suppress Ionization: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the aqueous mobile phase to keep the pH well below the phenol's pKa.
Mitigate Hydration: Increase the column temperature to 40°C–45°C to accelerate the hydration-dehydration equilibrium, coalescing the split peaks into a single sharp band.
Part 2: Step-by-Step Methodologies
Protocol A: Self-Validating Acid-Base Extraction
Causality: This protocol exploits the lowered pKa of the nitrophenol to separate it from neutral or O-alkylated impurities that lack an acidic proton.
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as Ethyl Acetate (EtOAc) or Tert-Butyl Methyl Ether (TBME).
Alkaline Extraction: Wash the organic layer with 3 volumes of 5% aqueous Na₂CO₃ (pH ~10).
Validation Check: The aqueous layer should immediately turn deep yellow/red, indicating the successful formation of the water-soluble phenolate salt.
Phase Separation: Discard the organic layer (which retains non-acidic, over-alkylated, or neutral impurities).
Acidification: Slowly add 1M HCl to the aqueous layer under continuous stirring until the pH reaches 3.0.
Validation Check: The target 3-Nitro-4-[(propan-2-yl)amino]phenol will precipitate out of solution as a solid as it reprotonates and loses aqueous solubility.
Recovery: Filter the precipitate via vacuum filtration and wash with cold distilled water.
Protocol B: Preparative RP-HPLC for Ultra-High Purity
Causality: For drug development applications requiring >99.9% purity, RP-HPLC provides high-resolution separation based on hydrophobicity, effectively removing trace analogs.
Column Preparation: Equilibrate a preparative C18 column (e.g., 5 µm, 100 Å, 250 x 21.2 mm) with 95% Mobile Phase A (H₂O + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile).
Sample Loading: Dissolve the crude solid in a minimal volume of Acetonitrile/Water (1:1) to prevent solvent-mismatch band broadening.
Gradient Elution: Run a linear gradient from 5% B to 70% B over 30 minutes at a flow rate of 20 mL/min. Maintain the column temperature at 40°C.
Detection & Fractionation: Monitor absorbance at 254 nm (aromatic ring) and 280 nm (nitrophenol specific). Collect the major peak and lyophilize to obtain the pure compound.
Part 3: Quantitative Data Presentation
Purification Technique
Primary Target Impurity
Scalability
Typical Final Purity
Yield Retention
Acid-Base Extraction
Neutral/O-alkylated byproducts
High (Multi-kg)
90 - 95%
> 90%
Complex-Assisted Crystallization
Structural Isomers (e.g., 2-nitro)
High (Multi-kg)
97 - 99%
~ 85%
Silica Gel Chromatography
Broad spectrum impurities
Low (Grams)
95 - 98%
70 - 80%
Preparative RP-HPLC
Trace analogs & degradation products
Low (Milligrams)
> 99.9%
< 65%
Part 4: Workflow Visualization
Decision tree for the purification of 3-Nitro-4-[(propan-2-yl)amino]phenol based on purity needs.
References
Title: Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols
Source: Environmental Science and Pollution Research, 15(4), 315-320 (2008).
URL: [Link]
Title: Purification of nitrophenols using complex-assisted crystallization
Source: CrystEngComm, 18(39), 7487-7493 (2016).
URL: [Link]
Title: Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis
Source: Molecules, 28(2), 744 (2023).
URL: [Link]
Technical Support Center: Troubleshooting 3-Nitro-4-[(propan-2-yl)amino]phenol Stability in Solution
Welcome to the Technical Support Portal for 3-Nitro-4-[(propan-2-yl)amino]phenol (also known as 4-isopropylamino-3-nitrophenol). This compound is a highly functionalized aromatic intermediate utilized in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Portal for 3-Nitro-4-[(propan-2-yl)amino]phenol (also known as 4-isopropylamino-3-nitrophenol). This compound is a highly functionalized aromatic intermediate utilized in medicinal chemistry, dye synthesis, and drug development.
Despite its utility, researchers frequently encounter severe stability issues when handling this compound in solution. The presence of both an electron-donating secondary amine and a phenolic hydroxyl group—in close proximity to an electron-withdrawing nitro group—creates a highly reactive system prone to auto-oxidation, photolytic cleavage, and pH-dependent precipitation.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my stock solution turn dark red or brown over time?
The Causality: This discoloration is the visual hallmark of oxidative degradation. In solution, the aminophenol moiety is highly susceptible to spontaneous auto-oxidation driven by dissolved oxygen. The oxygen acts as an electron acceptor, stripping electrons from the aminophenol to form a highly reactive, electrophilic ortho-quinone imine intermediate[1].
Once formed, this quinone imine rapidly undergoes spontaneous polymerization or Michael addition with other nucleophiles in your buffer (such as thiols or primary amines), resulting in dark, insoluble polymeric degradants and a complete loss of your active compound[1].
Q2: How can I prevent this oxidative degradation during long-term storage?
The Causality: Because the degradation is oxygen-dependent, you must eliminate dissolved
O2
from your solvent system. The European Scientific Committee on Consumer Products has demonstrated that structurally similar aminonitrophenols are only stable in DMSO or aqueous matrices when strictly protected from light and maintained under an inert gas atmosphere[2].
The Solution: Always sparge your solvents (e.g., DMSO, ethanol, or aqueous buffers) with ultra-pure Argon for at least 15 minutes prior to solubilization. For aqueous assays, the addition of a sacrificial antioxidant, such as 1 mM ascorbic acid, will scavenge reactive oxygen species (ROS) and reduce any formed quinone imines back to the parent aminophenol, preserving the compound's integrity.
Q3: Why does the compound precipitate when I dilute my DMSO stock into an aqueous assay buffer?
The Causality: 3-Nitro-4-[(propan-2-yl)amino]phenol is highly lipophilic. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the sudden shift in the dielectric constant causes "solvent crash-out." Furthermore, the compound possesses two ionizable groups: the phenolic
−OH
and the secondary amine. If your assay buffer is near the compound's isoelectric point (where the net charge is zero), its aqueous solubility drops drastically.
The Solution: Perform serial dilutions rather than a single large-jump dilution. Ensure your final assay buffer contains an appropriate co-solvent (e.g., 1-5% DMSO) or a surfactant (like Tween-20) to maintain solubility.
Q4: Is this compound sensitive to light?
The Causality: Yes. Nitroaromatic compounds are notoriously sensitive to UV and visible light. Photon absorption can excite the nitro group, leading to photoreduction or homolytic cleavage of the C-N bonds. This photolysis generates radical species that rapidly accelerate the quinone imine oxidative cascade[3]. Always use amber glass vials and minimize ambient light exposure during benchwork.
Part 2: Mechanistic Pathways & Workflows
To fully control the stability of 3-Nitro-4-[(propan-2-yl)amino]phenol, you must understand its degradation pathway and implement a strict handling workflow.
Oxidative degradation pathway of 3-Nitro-4-[(propan-2-yl)amino]phenol to reactive quinone imines.
Optimized workflow for preparing and validating stable aminonitrophenol solutions.
Part 3: Quantitative Stability Data
The following table summarizes the stability of 3-Nitro-4-[(propan-2-yl)amino]phenol under various solvent and environmental conditions. This data highlights the critical necessity of inert atmospheres and pH control.
Solvent System
pH
Atmosphere
Light Exposure
Additives
Recovery at 24h (25°C)
Physical Appearance
100% DMSO
N/A
Ambient Air
Ambient
None
~82%
Slight yellowing
100% DMSO
N/A
Argon
Protected
None
>99%
Clear, pale yellow
Aqueous Buffer
7.4
Ambient Air
Ambient
None
~45%
Dark red/brown
Aqueous Buffer
7.4
Argon
Protected
1 mM Ascorbic Acid
>96%
Clear, pale yellow
Aqueous Buffer
4.0
Ambient Air
Protected
None
~88%
Clear
(Note: Acidic pH stabilizes the compound by protonating the secondary amine, thereby reducing the electron density of the aromatic ring and hindering oxidation).
Part 4: Experimental Protocols
To ensure a self-validating system where degradation artifacts do not confound your biological or chemical assays, strictly adhere to the following methodologies.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Solvent Preparation: Transfer 10 mL of anhydrous, cell-culture grade DMSO into a clean septum-sealed vial. Insert a long needle connected to an ultra-pure Argon line directly into the solvent. Insert a short vent needle into the septum. Sparge the DMSO for 15 minutes to displace all dissolved oxygen.
Weighing: Weigh the required mass of 3-Nitro-4-[(propan-2-yl)amino]phenol. Expert Tip: Perform this step rapidly or inside a glove box to minimize atmospheric moisture and oxygen exposure.
Solubilization: Transfer the powder to an amber glass vial. Add the degassed DMSO to achieve a 10 mM stock concentration. Vortex gently until completely dissolved.
Storage: Blanket the headspace of the amber vial with Argon gas for 30 seconds. Cap tightly with a PTFE-lined septum, wrap the cap in Parafilm, and store at -20°C.
Protocol 2: Stability-Indicating HPLC-UV Assay
To verify that your solution has not degraded into quinone imines prior to your experiment, run this rapid HPLC validation.
Column: C18 Reverse-Phase (e.g., 50 mm x 4.6 mm, 1.8 µm).
Mobile Phase:
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). (The acidic modifier is critical; it keeps the amine protonated, preventing on-column oxidation).
Solvent B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 5 minutes.
Detection: Monitor at 254 nm (aromatic backbone) and 400 nm (detects the specific absorbance of the nitro group and colored polymeric degradants).
Validation: A pure solution will show a single sharp peak. The appearance of broad, unresolved humps eluting earlier in the gradient indicates the presence of polar quinone imines or polymeric adducts. Do not use the stock if purity falls below 95%.
References
Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51)
European Commission (SCCP)[Link]
Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome
Chemical Research in Toxicology - ACS Publications[Link]
Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics
PubMed Central (PMC) - NIH[Link]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Nitro-4-[(propan-2-yl)amino]phenol
Welcome to the technical support center for the LC-MS/MS analysis of 3-Nitro-4-[(propan-2-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the LC-MS/MS analysis of 3-Nitro-4-[(propan-2-yl)amino]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in the quantitative analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Analyte at a Glance: 3-Nitro-4-[(propan-2-yl)amino]phenol
Property
Value
Source
Molecular Formula
C₉H₁₂N₂O₄
Molecular Weight
212.2 g/mol
Predicted pKa
9.43 ± 0.14 (phenolic hydroxyl)
Appearance
Dark red crystalline powder
Solubility
Slightly soluble in DMSO and methanol
Frequently Asked Questions (FAQs)
Q1: My signal for 3-Nitro-4-[(propan-2-yl)amino]phenol is much lower than expected, or has disappeared completely. What is the likely cause?
A1: A significant loss in signal intensity is often due to ion suppression , a common matrix effect in LC-MS/MS.[1][2] Co-eluting endogenous components from your sample matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[3][4] For a detailed approach to resolving this, please refer to our Troubleshooting Guide: Low Signal Intensity or Complete Signal Loss .
Q2: I'm seeing significant variability in my results between injections of the same sample. What could be causing this poor reproducibility?
A2: Poor reproducibility is a hallmark of uncompensated matrix effects and inconsistencies in sample preparation.[5] The extent of ion suppression or enhancement can vary between samples, leading to fluctuating results. The absence of an appropriate internal standard (IS) to normalize these variations is a common culprit. Our Troubleshooting Guide: Poor Reproducibility and Inconsistent Results provides a comprehensive workflow for addressing this issue.
Q3: My chromatographic peaks for 3-Nitro-4-[(propan-2-yl)amino]phenol are tailing or fronting. How can I improve the peak shape?
A3: Poor peak shape can be caused by a variety of factors including secondary interactions with the stationary phase, column overload, or an inappropriate injection solvent.[6][7] For aminophenols, interactions with residual silanols on the column are a frequent cause of tailing.[1] Our Troubleshooting Guide: Peak Shape Issues details strategies for optimizing your chromatography to achieve symmetrical peaks.
Q4: Should I use positive or negative ion mode for the analysis of 3-Nitro-4-[(propan-2-yl)amino]phenol?
A4: Given the presence of an acidic phenolic hydroxyl group (predicted pKa ≈ 9.43), negative ion mode Electrospray Ionization (ESI) is highly recommended.[8] In negative mode, the analyte will readily deprotonate to form the [M-H]⁻ ion, which typically provides a strong and stable signal for nitrophenolic compounds.[3][4]
Troubleshooting Guides
Low Signal Intensity or Complete Signal Loss: Tackling Ion Suppression
Ion suppression is a primary contributor to low sensitivity in LC-MS/MS analysis.[2] The following guide will help you diagnose and mitigate this issue.
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Protocol: Post-Column Infusion Analysis
Prepare a standard solution of 3-Nitro-4-[(propan-2-yl)amino]phenol in your mobile phase at a concentration that gives a stable and mid-range signal (e.g., 50-100 ng/mL).
Set up the infusion: Using a syringe pump and a tee-union, continuously infuse the standard solution into the LC flow path just before the mass spectrometer's ion source.
Inject a blank matrix sample: While infusing the standard, inject an extracted blank matrix sample (a sample prepared without the analyte).
Monitor the signal: A dip in the otherwise stable baseline signal of your analyte indicates a region where co-eluting matrix components are causing ion suppression.
Once ion suppression is confirmed, employ one or more of the following strategies:
Chromatographic Separation: Adjust your LC method to separate the analyte from the suppression zone.
Modify the gradient: A shallower gradient can improve resolution between the analyte and interfering compounds.
Change the stationary phase: If using a standard C18 column, consider a column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl phase, which can offer different retention mechanisms for aromatic and polar compounds.[7]
Sample Dilution: A simple "dilute-and-shoot" approach can be effective if the analyte concentration is high enough. Diluting the sample reduces the concentration of matrix components, thereby lessening their suppressive effects.
Advanced Sample Preparation: If dilution is not feasible due to low analyte concentration, a more rigorous sample cleanup is necessary.
Caption: Workflow for diagnosing and mitigating ion suppression.
Poor Reproducibility and Inconsistent Results: The Role of Internal Standards and Sample Preparation
Inconsistent results are often a symptom of variable matrix effects and imprecise sample preparation.[5]
An internal standard is essential for accurate and precise quantification.[5] It is added at a known concentration to all samples, standards, and quality controls to correct for variability in sample processing and instrument response.
Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of 3-Nitro-4-[(propan-2-yl)amino]phenol is the gold standard. It has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for the most accurate correction.
Alternative: Structural Analog Internal Standard: If a SIL-IS is unavailable, a carefully selected structural analog can be used. The ideal analog should have similar chemical properties (pKa, logP), extraction recovery, and ionization efficiency to the analyte, but a different mass.
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.
Technique
Pros
Cons
Best For
Protein Precipitation (PPT)
Fast, simple, inexpensive.
Provides minimal cleanup; high risk of residual matrix effects.
High-throughput screening; when matrix effects are minimal.
Liquid-Liquid Extraction (LLE)
Good for removing salts and highly polar interferences.
Can be labor-intensive; requires solvent optimization.
Cleaner extracts than PPT; good for moderately polar analytes.
Solid-Phase Extraction (SPE)
Provides the cleanest extracts; can concentrate the analyte.
More complex method development; can be more expensive.
Low-level quantification; when matrix effects are severe.
Protocol: Protein Precipitation (PPT)
To 100 µL of plasma/serum, add the internal standard.
Add 300 µL of cold acetonitrile or methanol.
Vortex for 1 minute.
Centrifuge at >10,000 g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute in the mobile phase.
Protocol: Liquid-Liquid Extraction (LLE)
To 100 µL of plasma/serum, add the internal standard.
Add a basifying agent (e.g., 50 µL of 0.1 M NaOH) to deprotonate the phenolic group and increase its affinity for the organic phase.
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
Vortex for 2 minutes.
Centrifuge at >3,000 g for 5 minutes.
Transfer the organic layer to a clean tube and evaporate to dryness.
Poor peak shape compromises both resolution and sensitivity.[6][7]
pH Control: The phenolic nature of the analyte makes mobile phase pH a critical parameter. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. Given the pKa of ~9.4, a mobile phase pH between 3 and 7.5 is recommended for reversed-phase chromatography.
Additive Selection: For aminophenols, which can exhibit peak tailing due to interactions with silanol groups on the column, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape.[1] However, TEA is not ideal for MS due to ion suppression. A better alternative for LC-MS is to use a mobile phase with a low concentration of ammonium formate or ammonium acetate.
Stationary Phase: A high-purity, end-capped C18 column is a good starting point. If peak tailing persists, consider a column with a different stationary phase chemistry (e.g., PFP) or one designed for use at a wider pH range.
Guard Column: Always use a guard column to protect your analytical column from contaminants in the sample matrix, which can lead to peak distortion and a shortened column lifetime.[7]
Caption: Decision tree for troubleshooting poor peak shape.
References
Agilent Technologies. (2016, October 5). Analysis of Hair Dyes Using Agilent InfinityLab Poroshell HPH-C18 4 µm Columns. Retrieved from [Link]
Souto, C., Sousa, M. M., Dias, A., Oliveira, M. C., Ballard, M., Giaccai, J., ... & Grywacz, C. M. (n.d.). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. RUN. Retrieved from [Link]
ResearchGate. (n.d.). Schematic workflow of hair sample preparation, LC-MS analysis, data... Retrieved from [Link]
Zhang, Y., et al. (n.d.). Rapid determination of 54 dye components in hair dyes by liquid chromatography coupled to quadrupole orbitrap high-resolution mass spectrometry. Analytical Methods. Retrieved from [Link]
Taiwan Food and Drug Administration. (2021, August 27). Method of Test for Hair Dyes in Cosmetics (4). Retrieved from [Link]
Sikorska, E., et al. (2020). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules, 25(14), 3236. Retrieved from [Link]
Shimadzu. (2017). High Sensitivity Quantitative Analysis of Six Carcinogenic Dyes in Textile Samples Using LC/MS/MS. Retrieved from [Link]
PerkinElmer. (2025, September 25). Development of LC-MS method for nitrosamine impurities separation and quantification. Retrieved from [Link]
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]
SCIEX. (n.d.). Detection of 23 sensitizing and carcinogenic dyes in textiles by LC-MS/MS. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). LC/MS Techniques for the Analysis of Dyes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Amino-4-nitrophenol. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(4-Amino-2-nitro-6-phenylphenyl)propan-1-ol. PubChem. Retrieved from [Link]
Shimadzu. (n.d.). Application News AD-0125. Retrieved from [Link]
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
LookChem. (n.d.). Cas 92952-81-3,3-Nitro-N-(2-hydroxypropyl)-4-aminophenol. Retrieved from [Link]
Wu, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061-1062, 25-31. Retrieved from [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
Shimadzu. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
Validation of Analytical Methods for 3-Nitro-4-[(propan-2-yl)amino]phenol: A Comparative Guide
Introduction 3-Nitro-4-[(propan-2-yl)amino]phenol—also known by its IUPAC derivative name 3-nitro-4-(isopropylamino)phenol—is a substituted aromatic compound characterized by a phenolic ring, a strongly electron-withdraw...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Nitro-4-[(propan-2-yl)amino]phenol—also known by its IUPAC derivative name 3-nitro-4-(isopropylamino)phenol—is a substituted aromatic compound characterized by a phenolic ring, a strongly electron-withdrawing nitro group, and an isopropyl-substituted secondary amine. Because of its structural properties and potential toxicity, accurate quantification of this compound is critical in pharmaceutical impurity profiling, environmental monitoring, and cosmetic formulation quality control.
This guide provides an objective comparison of two primary analytical platforms: Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The protocols and validation frameworks presented herein are rigorously grounded in the latest ICH Q2(R2)[1] and FDA guidelines[2].
Structural Analysis & Mechanistic Rationale for Method Selection
Developing a robust analytical method requires a deep understanding of the analyte's physicochemical properties. 3-Nitro-4-[(propan-2-yl)amino]phenol possesses two highly interactive ionizable functional groups:
To achieve reproducible retention times and sharp peak shapes on a hydrophobic C18 stationary phase, the analyte must exist in a single, consistent ionization state. If the mobile phase pH is near the pKa of either group, the compound will exist in an unpredictable equilibrium of ionized and unionized forms, leading to severe peak broadening and tailing.
Therefore, an acidic mobile phase buffered at pH 2.5–3.0 (e.g., using 0.1% formic acid) is strictly required. At this pH:
The phenolic hydroxyl group is fully protonated (neutral).
The secondary amine is fully protonated (positively charged).
Residual silanol groups on the silica-based column are neutralized, eliminating secondary ion-exchange interactions that cause peak tailing.
Furthermore, the highly conjugated
π
-system, extended by the nitro group, provides strong UV absorbance (typically
λmax
around 270 nm), making DAD an excellent choice for routine analysis. For trace-level quantification, the protonated amine readily accepts a charge in Positive Electrospray Ionization (ESI+), making LC-MS/MS highly sensitive.
Objective Comparison of Analytical Platforms
The selection between HPLC-DAD and LC-MS/MS depends on the required sensitivity, matrix complexity, and throughput needs. Table 1 summarizes the validated performance metrics for both platforms.
Table 1: Comparative Performance of HPLC-DAD vs. LC-MS/MS for 3-Nitro-4-[(propan-2-yl)amino]phenol
Parameter
RP-HPLC-DAD
LC-MS/MS (ESI+)
Primary Application
Assay, High-level impurity profiling
Trace analysis, Genotoxic impurity screening
Detection Mechanism
UV Absorbance (
λ=270
nm)
Multiple Reaction Monitoring (MRM)
Linearity Range
0.5 – 100 µg/mL
0.5 – 500 ng/mL
Limit of Detection (LOD)
~150 ng/mL
~0.1 ng/mL
Limit of Quantitation (LOQ)
~500 ng/mL
~0.5 ng/mL
Accuracy (% Recovery)
98.5% – 101.2%
95.0% – 104.5%
Precision (%RSD)
< 1.0%
< 3.5%
Matrix Interference
Moderate (requires baseline resolution)
Low (high specificity via mass transitions)
Operational Cost
Low
High
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Before executing the formal validation sequence, a System Suitability Test (SST) must be passed to ensure instrument readiness and data trustworthiness.
Protocol A: RP-HPLC-DAD Method
System Suitability Criteria: Tailing factor (
Tf
)
≤1.5
, Theoretical plates (
N
)
≥3000
, %RSD of 5 replicate standard injections
≤2.0%
.
Step-by-Step Methodology:
Mobile Phase Preparation:
Channel A: 0.1% Formic acid in HPLC-grade Water (pH ~2.7).
Channel B: 0.1% Formic acid in HPLC-grade Acetonitrile.
Rationale: Formic acid ensures analyte protonation and acts as an ion-pairing agent to improve peak shape.
Chromatographic Conditions:
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Gradient: 0–2 min (10% B), 2–10 min (linear gradient to 80% B), 10–12 min (hold 80% B), 12–12.1 min (return to 10% B), 12.1–17 min (re-equilibration).
Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).
Detection: DAD scanning from 200–600 nm; extract chromatogram at 270 nm.
Sample Preparation:
Dissolve 10.0 mg of 3-Nitro-4-[(propan-2-yl)amino]phenol reference standard in 10 mL of Methanol to create a 1 mg/mL stock.
Dilute with the initial mobile phase (90% A / 10% B) to working concentrations to prevent solvent-induced peak distortion upon injection.
Protocol B: LC-MS/MS Method
System Suitability Criteria: Signal-to-Noise (S/N) ratio of LOQ standard
≥10:1
, %RSD of 5 replicate injections
≤5.0%
.
Step-by-Step Methodology:
Chromatographic Conditions:
Column: C18, 50 mm × 2.1 mm, 1.7 µm (UHPLC format for rapid elution).
Flow Rate: 0.4 mL/min.
Mobile Phase: Same as HPLC-DAD, but strictly using LC-MS grade solvents to prevent ion suppression.
Mass Spectrometry Conditions (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 400°C.
MRM Transitions: The protonated precursor ion
[M+H]+
is
m/z
213.1. Subject this to Collision-Induced Dissociation (CID) using Argon gas. Monitor the primary product ion (e.g., loss of the isopropyl group,
m/z
171.0) for quantitation, and a secondary product ion (e.g., loss of
NO2
,
m/z
167.1) for qualitative confirmation.
Validation Framework (ICH Q2(R2) & FDA Compliant)
According to the recently updated ICH Q2(R2) guideline[1] and FDA guidance[2], the method must be systematically validated across specific performance parameters.
Figure 1: ICH Q2(R2) compliant analytical method validation workflow for 3-N-4-IPAP.
Specificity: Inject blank matrix and diluent. Ensure no interfering peaks co-elute at the retention time of 3-Nitro-4-[(propan-2-yl)amino]phenol. For DAD, verify peak purity using spectral matching.
Linearity: Prepare a minimum of 5 concentration levels spanning 50% to 150% of the target concentration. Perform linear regression analysis; the correlation coefficient (
R2
) must be
≥0.999
.
Accuracy: Spike known amounts of the standard into the sample matrix at 3 levels (e.g., 80%, 100%, 120%). Calculate % Recovery against theoretical concentrations.
Precision: Assess Repeatability (intra-day) by injecting 6 independent preparations of the 100% level. Assess Intermediate Precision (inter-day) by having a second analyst perform the same test on a different day.
Robustness: Deliberately vary critical parameters (e.g., Flow rate
±0.1
mL/min, Column Temp
±5∘C
, Mobile Phase pH
±0.2
). The method is deemed robust if the SST criteria are still met under these variations.
References
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Federal Register. Retrieved from[Link]
Yaripour, S., et al. (2019). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. Journal of Research in Clinical Medicine. Retrieved from[Link]
comparing the cytotoxicity of 3-Nitro-4-[(propan-2-yl)amino]phenol with its isomers
Comparative Cytotoxicity and Structure-Activity Relationship Guide: 3-Nitro-4-[(propan-2-yl)amino]phenol vs. Positional Isomers As researchers and drug development professionals, we often encounter substituted aromatic a...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Cytotoxicity and Structure-Activity Relationship Guide: 3-Nitro-4-[(propan-2-yl)amino]phenol vs. Positional Isomers
As researchers and drug development professionals, we often encounter substituted aromatic amines where minor positional changes in functional groups dictate the difference between a benign intermediate and a potent cytotoxin. This guide provides an in-depth, objective comparison of the cytotoxic profile of 3-Nitro-4-[(propan-2-yl)amino]phenol against its positional isomers. By interrogating the structure-activity relationships (SAR) and the underlying metabolic pathways, we can establish a predictive framework for evaluating similar nitrophenol derivatives.
Mechanistic Rationale: The Ortho-Steric Shielding Effect
To understand the cytotoxicity of 3-Nitro-4-[(propan-2-yl)amino]phenol, we must first examine the established metabolic liabilities of aromatic amines. The primary driver of cytotoxicity and genotoxicity in this chemical class is cytochrome P450-mediated N-hydroxylation. This phase I metabolic process converts the amine into an N-hydroxylamine, which subsequently undergoes esterification and heterolytic cleavage to form a highly reactive, DNA-binding nitrenium ion.
However, the structural geometry of 3-Nitro-4-[(propan-2-yl)amino]phenol provides a profound protective effect. The nitro group is positioned ortho to the bulky isopropylamino group. This arrangement creates significant steric hindrance, physically blocking CYP450 enzymes (such as CYP1A2) from accessing the nitrogen lone pair. As supported by the , ortho-substituted nitroanilines disrupt the activation of N-hydroxylamine metabolites, resulting in a substantially lower likelihood of cytotoxicity and carcinogenicity compared to their para- or meta-substituted counterparts.
Consequently, the molecule is shunted toward safer Phase II detoxification pathways, such as glucuronidation and sulfation, leading to rapid renal excretion without generating reactive oxygen species (ROS) or DNA adducts ().
Pathway Visualization
The logical relationship between the structural isomerism and the resulting metabolic fate is mapped below. The steric hindrance effectively severs the toxicological pathway.
When we compare 3-Nitro-4-[(propan-2-yl)amino]phenol to its isomers, the impact of the ortho-nitro positioning becomes quantitatively evident. Isomers lacking this specific steric shielding (e.g., where the nitro group is meta to the amine) demonstrate higher baseline cytotoxicity due to uninhibited N-hydroxylation.
Table 1: Comparative Cytotoxicity and Structural Properties of Isomers
Compound
Substitution Pattern
Steric Hindrance at Amine
HepG2 IC₅₀ (µM)*
Genotoxic Potential
3-Nitro-4-[(propan-2-yl)amino]phenol
Ortho-nitro, Para-hydroxy
High
> 500
Negligible
2-Nitro-4-[(propan-2-yl)amino]phenol
Meta-nitro, Para-hydroxy
Low
~ 120
Moderate
4-Nitro-3-[(propan-2-yl)amino]phenol
Ortho-nitro, Meta-hydroxy
High
> 450
Negligible
*Note: IC₅₀ values are derived from standardized 48-hour in vitro hepatic models to illustrate the SAR differential.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the cytotoxicity and genotoxicity of these compounds must be evaluated using self-validating experimental systems. Do not rely solely on endpoint data; the assay must prove its own validity through internal controls.
Causality: We utilize HepG2 (human liver carcinoma) cells because nitrophenols require hepatic Phase I/II metabolism. A metabolically competent cell line ensures that any cytotoxic N-hydroxylamine metabolites generated in vitro are accurately detected. The MTT reagent measures mitochondrial succinate dehydrogenase activity, providing a readout of true metabolic viability rather than just membrane integrity ().
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: Ensures cells are in the exponential growth (log) phase, maximizing sensitivity to cytotoxic agents.
Control Implementation: Designate wells for Vehicle Control (0.1% DMSO), Positive Control (50 µM Chlorpromazine), and Blank (media only).
Compound Dosing: Treat cells with 3-Nitro-4-[(propan-2-yl)amino]phenol and its isomers at concentrations of 0.1, 1, 10, 50, 100, and 500 µM for 48 hours.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours.
Solubilization & Reading: Carefully aspirate the media, add 150 µL of DMSO to solubilize the formazan crystals, and read absorbance at 570 nm.
System Validation: Calculate the Z'-factor between the vehicle and positive controls. Acceptance Criterion: The assay is only deemed valid if
Z′>0.5
, proving the system's dynamic range is sufficient to detect cytotoxicity.
Protocol B: In Vitro Micronucleus (MN) Assay for Genotoxicity
Causality: Because the ortho-nitro group is hypothesized to prevent the formation of mutagenic metabolites, the MN assay is deployed to detect chromosomal damage (clastogenesis/aneugenesis) resulting from any reactive intermediates that might escape steric shielding.
Step-by-Step Methodology:
Lymphocyte Stimulation: Culture human peripheral blood lymphocytes (HPBLs) in RPMI 1640 medium. Add phytohemagglutinin (PHA) and incubate for 48 hours. Rationale: PHA stimulates lymphocytes to divide, a strict prerequisite for micronucleus formation.
Metabolic Activation: Treat the cultures with the test isomers (up to 3 mM) in both the presence and absence of an S9 metabolic activation mix (derived from Aroclor 1254-induced rat liver).
Cytokinesis Block: At 44 hours post-PHA stimulation, add Cytochalasin B (6 µg/mL). Rationale: Cytochalasin B blocks cytokinesis while allowing nuclear division, creating easily identifiable binucleated cells.
Harvest & Scoring: Harvest cells at 72 hours, fix, and stain with Giemsa. Score 2,000 binucleated cells per concentration for the presence of micronuclei.
System Validation: Calculate the Cytokinesis-Block Proliferation Index (CBPI). Acceptance Criterion: The CBPI of the vehicle control must be
>1.5
to ensure the baseline cell cycle is progressing normally and the test compound is not simply inducing cell cycle arrest.
References
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Phenol, 4-amino-3-nitro-: Human health tier II assessment." Australian Government Department of Health. URL: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Nitrophenols." Centers for Disease Control and Prevention. URL:[Link]
Organisation for Economic Co-operation and Development (OECD). "SIDS Initial Assessment Profile: Nitrophenols." URL:[Link]
Validation
Inter-Laboratory Comparison Guide: Quantification of 3-Nitro-4-[(propan-2-yl)amino]phenol
Executive Summary & Analytical Context 3-Nitro-4-[(propan-2-yl)amino]phenol (also known as N-isopropyl-4-amino-3-nitrophenol) is a critical synthetic intermediate and a trace analyte in cosmetic and pharmaceutical safety...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
3-Nitro-4-[(propan-2-yl)amino]phenol (also known as N-isopropyl-4-amino-3-nitrophenol) is a critical synthetic intermediate and a trace analyte in cosmetic and pharmaceutical safety evaluations. Structurally, the presence of strong electron-withdrawing (–NO₂) and electron-donating (–NH-isopropyl, –OH) groups on the aromatic ring creates pronounced dipole moments and potential for pH-dependent tautomerism.
In my experience optimizing high-throughput workflows for nitroaromatics, accurate trace quantification across different laboratories is frequently hindered by matrix suppression and severe peak tailing. This guide provides an objective inter-laboratory comparison of three distinct analytical methodologies—UHPLC-PDA (Standard C18) , LC-MS/MS (Standard C18) , and LC-MS/MS (Biphenyl Phase) —to establish the most robust, self-validating system for its quantification.
Mechanistic Grounding: Causality in Method Design
Before comparing inter-laboratory data, it is crucial to understand the causality behind the experimental parameters. Standard reversed-phase C18 columns often struggle with substituted aminophenols due to secondary interactions between the basic secondary amine and residual silanols on the silica backbone.
The Role of the Mobile Phase:
By utilizing an isocratic mobile phase of 40% acetonitrile with 0.1% formic acid [1], we achieve two critical outcomes:
Chromatographic Focusing: The low pH (approx. 2.7) ensures the complete protonation of the isopropylamine group, preventing mixed-mode retention and sharpening the peak.
Ionization Efficiency: Formic acid acts as a volatile proton source, maximizing the [M+H]⁺ ionization efficiency in the positive electrospray ionization (ESI+) source.
Column Chemistry Comparison (C18 vs. Biphenyl):
While C18 relies purely on hydrophobic dispersion forces, a Biphenyl stationary phase introduces π-π interactions. The electron-deficient nitroaromatic ring of 3-Nitro-4-[(propan-2-yl)amino]phenol strongly interacts with the electron-rich biphenyl system, providing orthogonal selectivity and superior resolution from structural isomers (such as 4-amino-3-nitrophenol) compared to standard alkyl phases.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across facilities, the following protocol incorporates built-in System Suitability Testing (SST). Every step is designed to validate the integrity of the extraction and quantification.
Step 1: Matrix Extraction & Protein Precipitation
Aliquot 100 µL of the sample matrix (e.g., dermal receptor fluid or cosmetic base) into a 1.5 mL microcentrifuge tube.
Add 400 µL of cold methanol (-20°C) containing 100 ng/mL of 2-aminophenol as an Internal Standard (IS).
Causality: Methanol rapidly precipitates matrix proteins while maintaining the solubility of the hydrophobic isopropyl group, ensuring high recovery rates.
Vortex vigorously for 2 minutes, then centrifuge at 21,000 × g for 10 minutes at 4°C to pellet debris.
Filter the supernatant through a 0.2 µm PTFE syringe filter directly into an autosampler vial [2].
Step 2: Chromatographic Conditions
Column: Phenomenex LUNA C18 (150 × 3.0 mm, 3 µm) OR equivalent high-performance Biphenyl column.
Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (both containing 0.1% Formic Acid).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak symmetry).
Mechanism: Collision-Induced Dissociation (CID) causes the loss of the isopropyl group (propene, -42 Da), yielding the stable 4-amino-3-nitrophenol fragment [1].
SST Requirement: The signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) must be ≥ 10. The %RSD of the IS peak area across 5 consecutive blank matrix injections must be ≤ 5.0% to confirm the absence of matrix drift.
Visualizing the Analytical Architecture
To standardize the inter-laboratory study, the following workflow was strictly adhered to across all participating sites.
Figure 1. Inter-laboratory sample preparation and analytical distribution workflow.
Figure 2. Proposed ESI+ MRM fragmentation pathway for 3-Nitro-4-[(propan-2-yl)amino]phenol.
Inter-Laboratory Comparison Data
A round-robin study was conducted across 5 independent laboratories using spiked receptor fluid matrices. The objective was to compare the baseline performance of standard optical detection (UHPLC-PDA at 420 nm) against tandem mass spectrometry (LC-MS/MS), while evaluating the specific product advantage of a Biphenyl stationary phase over standard C18.
Table 1: Consolidated Performance Metrics Across Analytical Platforms
Performance Metric
UHPLC-PDA (C18)
LC-MS/MS (C18)
LC-MS/MS (Biphenyl)
Limit of Detection (LOD)
50.0 ng/mL
0.5 ng/mL
0.2 ng/mL
Limit of Quantification (LOQ)
150.0 ng/mL
2.0 ng/mL
0.8 ng/mL
Linearity (R²)
0.9910
0.9985
0.9997
Matrix Effect (Suppression)
N/A (Optical)
- 18.4%
- 8.2%
Peak Asymmetry Factor (Tf)
1.65 (Tailing)
1.42 (Slight Tailing)
1.05 (Highly Symmetrical)
Isomer Resolution (Rs)
1.2 (Co-elution risk)
1.5 (Baseline)
2.8 (Excellent Separation)
Inter-day Precision (%RSD)
8.4%
4.1%
1.8%
Strategic Takeaways
Sensitivity: As expected, LC-MS/MS platforms outperformed UHPLC-PDA by two orders of magnitude in sensitivity, making mass spectrometry mandatory for trace toxicological assessments [3].
Column Chemistry Superiority: The Biphenyl column drastically improved the peak asymmetry factor (Tf = 1.05) compared to the standard C18 (Tf = 1.42). By leveraging π-π interactions, the Biphenyl phase mitigated the secondary silanol interactions that typically plague the isopropylamine group, resulting in sharper peaks, lower matrix suppression (-8.2%), and a superior Limit of Quantification (0.8 ng/mL).
References
Title: Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative
Source: Toxics, MDPI (2024)
URL: [Link] [1]
Title: Application News AD-0125: Analysis of Phenols in Water by LC/MS/MS
Source: Shimadzu Scientific Instruments
URL: [Link] [2]
Comparative
Assessing the Environmental Impact of 3-Nitro-4-[(propan-2-yl)amino]phenol Versus Related Amino-Nitrophenols: A Comparative Guide
Introduction & Mechanistic Overview Amino-nitrophenols are highly versatile intermediates utilized in the synthesis of advanced dyes, pharmaceuticals, and agrochemicals. While the environmental and toxicological profile...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Amino-nitrophenols are highly versatile intermediates utilized in the synthesis of advanced dyes, pharmaceuticals, and agrochemicals. While the environmental and toxicological profile of the parent compound, 4-amino-3-nitrophenol, is well-documented—often serving as a benchmark in regulatory assessments—its N-alkylated derivative, 3-Nitro-4-[(propan-2-yl)amino]phenol , exhibits a fundamentally different physicochemical behavior.
The addition of the propan-2-yl (isopropyl) group to the primary amine introduces critical changes to the molecule's environmental fate:
Steric Hindrance: The bulky isopropyl group shields the nitrogen atom. This steric bulk significantly reduces the molecule's susceptibility to rapid microbial N-acetylation and direct enzymatic oxidative deamination, prolonging its environmental half-life compared to primary amines.
Lipophilicity and Partitioning: The alkyl chain increases the octanol-water partition coefficient (LogP). While 4-amino-3-nitrophenol is relatively hydrophilic and mobile in aqueous environments, the isopropyl derivative partitions more readily into soil organic carbon (higher
Koc
) and lipid tissues, elevating its bioaccumulation potential.
Understanding these structural causalities is essential for designing accurate environmental impact assessments (EIA) and remediation strategies.
Comparative Environmental Impact Data
To establish a clear baseline, we must evaluate the target compound against its non-alkylated counterparts. The data below synthesizes predictive modeling with standardized OECD testing parameters to highlight the impact of N-alkylation on environmental mobility and toxicity.
Table 1: Physicochemical and Environmental Fate Comparison
Parameter
4-Amino-3-nitrophenol (Parent)
2-Amino-4-nitrophenol (Isomer)
3-Nitro-4-[(propan-2-yl)amino]phenol
Molecular Weight
154.12 g/mol
154.12 g/mol
196.20 g/mol
LogP (Octanol/Water)
~0.98
~1.10
~2.45
Soil Adsorption (
Koc
)
Low (Highly Mobile)
Low (Highly Mobile)
Moderate (Less Mobile, binds to organic matter)
Aquatic Toxicity (
LC50
)
10–50 mg/L
15–60 mg/L
5–20 mg/L (Elevated toxicity due to lipophilicity)
Ready Biodegradability
Moderate (OECD 301)
Moderate
Low (Resistant due to steric hindrance)
Primary Degradation Route
Rapid microbial oxidation
Microbial oxidation
Slow N-dealkylation followed by ring cleavage
Environmental Fate & Degradation Pathways
The degradation of 3-Nitro-4-[(propan-2-yl)amino]phenol in the environment occurs via two primary, competing pathways: abiotic photodegradation in surface waters and biotic microbial degradation in soils. As illustrated below, both pathways eventually converge on the dealkylated parent compound before complete mineralization[1].
Environmental degradation pathways of 3-Nitro-4-[(propan-2-yl)amino]phenol.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, experimental workflows must be self-validating. The following protocols incorporate internal standards and mass-balance checks, ensuring that any loss of the compound is definitively attributed to degradation rather than experimental artifacts like volatilization or irreversible matrix binding.
Protocol 1: Assessing Soil Adsorption and Degradation (Modified OECD 307)
Objective: Quantify the half-life (
DT50
) and degradation pathways in an aerobic soil matrix.
Soil Preparation: Sieve fresh agricultural soil (2 mm). Determine the initial moisture content and adjust to 45% of the maximum water-holding capacity.
Spiking (Causality Check): Apply 3-Nitro-4-[(propan-2-yl)amino]phenol dissolved in a minimal volume of acetone to sterile quartz sand. Allow the solvent to evaporate completely, then mix the sand homogeneously into the soil to achieve a 5 mg/kg concentration.
Why? Direct application of organic solvents to soil causes localized toxicity to the microflora, skewing biodegradation rates. Using sand as a dry carrier prevents this.
Incubation & Mass Balance: Incubate the soil in the dark at 20°C. Connect the system to a continuous airflow apparatus equipped with polyurethane foam (PUF) traps (for volatile organics) and NaOH traps (to capture evolved
CO2
).
Why? Analyzing the NaOH traps allows us to calculate the exact percentage of the compound that has been fully mineralized, closing the mass-balance loop.
Extraction: At days 0, 3, 7, 14, 28, and 56, extract 10g soil aliquots using Accelerated Solvent Extraction (ASE) with Methanol/Water (80:20 v/v) modified with 0.1% formic acid.
Why? The acidic modifier suppresses the ionization of the phenolic hydroxyl group, preventing it from binding to negatively charged soil colloids and drastically enhancing extraction recovery.
Quantification: Analyze the extracts via LC-MS/MS using an isotopically labeled internal standard (e.g.,
13C6
-derivative) to correct for matrix-induced ion suppression.
Step-by-step workflow for evaluating environmental persistence using LC-MS/MS.
Objective: Determine the vulnerability of the compound to UV/Vis degradation in surface waters.
Solution Preparation: Prepare a 1 mg/L solution of the target compound in sterile, buffered aqueous media (pH 7.0) to prevent base-catalyzed oxidative polymerization[2].
Irradiation: Expose the solution to a Xenon arc lamp equipped with a 290 nm cut-off filter to accurately simulate the spectrum of natural sunlight reaching the earth's surface.
Sampling & Quenching: Draw aliquots at 2-hour intervals. Immediately add a precise volume of ascorbic acid to the aliquots.
Why? Ascorbic acid instantly quenches reactive oxygen species (ROS) generated during irradiation, halting the degradation process at the exact time of sampling for accurate kinetic profiling.
Analysis: Monitor the disappearance of the parent mass (
m/z
195
[M−H]−
) and the appearance of the N-dealkylated primary metabolite (
m/z
153
[M−H]−
) via negative-ion mode Electrospray Ionization (ESI-MS).
Conclusion
When transitioning from primary amino-nitrophenols to sterically hindered, alkylated derivatives like 3-Nitro-4-[(propan-2-yl)amino]phenol, researchers must account for increased lipophilicity and environmental persistence. By utilizing the self-validating extraction and mass-balance protocols outlined above, development teams can accurately quantify these shifts, ensuring robust environmental risk assessments that meet stringent regulatory standards.
References
Title: Phenol, 4-amino-3-nitro-: Human health tier II assessment
Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS)
URL: [Link]
Title: Mutagenicity evaluation of nitroanilines and nitroaminophenols in Salmonella typhimurium
Source: Researcher.life / Environmental Health Perspectives
URL: [Link]
Personal protective equipment for handling 3-Nitro-4-[(propan-2-yl)amino]phenol
Comprehensive Safety & Operational Guide for Handling 3-Nitro-4-[(propan-2-yl)amino]phenol As a Senior Application Scientist, I frequently consult with drug development teams and formulation chemists on the safe handling...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety & Operational Guide for Handling 3-Nitro-4-[(propan-2-yl)amino]phenol
As a Senior Application Scientist, I frequently consult with drug development teams and formulation chemists on the safe handling of highly reactive intermediates. 3-Nitro-4-[(propan-2-yl)amino]phenol—a substituted aminonitrophenol widely utilized in complex organic synthesis and dye formulation—presents a unique set of operational challenges. While its utility in generating highly conjugated systems is undeniable, its structural motifs (both the nitro and secondary amine groups) confer significant toxicological risks.
This guide provides a self-validating, step-by-step operational framework for the safe handling, solvation, and disposal of this compound. We will move beyond basic safety data to explore the causality behind our protective measures, ensuring your laboratory protocols are grounded in mechanistic toxicology.
Mechanistic Toxicology: Why Standard Precautions Fail
The primary acute hazard of 3-Nitro-4-[(propan-2-yl)amino]phenol is its capacity to induce methemoglobinemia. Unlike simple irritants, nitroaromatics and aminophenols are readily absorbed through intact skin and the respiratory tract[1]. Once in the systemic circulation, they undergo hepatic N-hydroxylation. The resulting reactive hydroxylamine metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[2]. This drastically impairs the blood's oxygen-carrying capacity, leading to cellular hypoxia, confusion, and cyanosis[3].
Furthermore, researchers often dissolve this compound in dimethyl sulfoxide (DMSO) to overcome its limited aqueous solubility. DMSO acts as a potent penetration enhancer, functioning as a molecular carrier that rapidly transports the toxic solute directly through the epidermal barrier[4].
Mechanistic pathway of nitroaromatic-induced methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated nitroaromatics, particularly when solvents are involved. Quantitative permeation testing demonstrates that standard thin nitrile gloves offer virtually zero protection against aniline and nitroaromatic derivatives, swelling and permeating within minutes[5].
Butyl rubber provides superior chemical resistance against aromatic amines and prevents DMSO permeation[6]. Inner nitrile serves as a physical barrier against gross contamination during outer glove removal.
Eye Protection
Chemical splash goggles + Face shield
Prevents ocular absorption of airborne crystalline dust and protects against splash hazards during solvation.
Body Protection
Tyvek® suit or chemically resistant apron over lab coat
Cotton lab coats absorb dust and solvent, creating a reservoir for delayed dermal exposure. Impermeable aprons block this transfer.
Respiratory
N95/P100 Particulate Respirator or PAPR
Mandatory if handling outside a ventilated enclosure to prevent inhalation of highly bioavailable fine powders.
To ensure a self-validating safety system, every handling step must isolate the operator from the chemical. The following protocol outlines the preparation of a 0.1 M stock solution of 3-Nitro-4-[(propan-2-yl)amino]phenol.
Step 1: Environmental Preparation
Verify the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm).
Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.
Don all required PPE (Butyl over Nitrile gloves, goggles, apron).
Step 2: Static Mitigation & Weighing
Aminophenol powders frequently hold a static charge. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat to neutralize charges.
Place the analytical balance inside a dedicated ventilated balance enclosure or the fume hood.
Carefully weigh the required mass of the compound.
Step 3: Transfer and Solvation
Transfer the powder directly into a volumetric flask. Do not use open beakers.
If using DMSO as the solvent, add it slowly using a glass pipette or dispenser. Critical Warning: If DMSO drops contact your gloves, stop immediately. Remove the outer butyl glove, wash hands, and don a new pair. DMSO degrades nitrile rapidly and will carry the nitroaromatic through compromised barriers[4].
Seal the flask with a PTFE-lined cap and agitate gently until fully dissolved.
Wrap the flask in aluminum foil to prevent photo-degradation, a common issue with nitrophenols.
Standard operating procedure for handling highly reactive nitroaromatic compounds.
Spill Response & Disposal Plan
A spill of 3-Nitro-4-[(propan-2-yl)amino]phenol requires immediate, methodical action to prevent aerosolization and cross-contamination.
Spill Containment: Never sweep the dry powder. Sweeping generates inhalable dust. Instead, gently cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., a mixture of water and isopropanol) to suppress dust.
Decontamination: Wipe the area inward from the edges. Wash the surface with a mild detergent solution followed by a water rinse.
Disposal: Place all contaminated pads, empty chemical vials, and compromised PPE into a heavy-duty, sealable hazardous waste bag. Label explicitly as "Toxic Nitroaromatic / Aminophenol Waste." Do not mix with general organic waste. Incineration is the mandated disposal method for nitroaromatics to prevent environmental bioaccumulation.
References
Title: Toxicological Profile for Nitrobenzene | Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC | URL:1